molecular formula C16H21N3O6S B1412382 Amoxicillin open ring CAS No. 42947-63-7

Amoxicillin open ring

Cat. No.: B1412382
CAS No.: 42947-63-7
M. Wt: 383.4 g/mol
InChI Key: LHHKJQFIKHAUIA-JJOYANBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amoxicillin open ring is a useful research compound. Its molecular formula is C16H21N3O6S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9-,10?,11+,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKJQFIKHAUIA-JJOYANBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](NC(S1)C(C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Impact of pH on Amoxicillin's β-Lactam Ring Hydrolysis Rate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the critical role pH plays in the degradation of amoxicillin, specifically focusing on the hydrolysis of its β-lactam ring. For researchers, formulation scientists, and quality control professionals in the pharmaceutical industry, a deep understanding of this process is paramount for ensuring the stability, efficacy, and safety of amoxicillin-containing drug products.

Executive Summary: The Fragility of the β-Lactam Ring

Amoxicillin, a cornerstone of the aminopenicillin family, owes its bactericidal activity to its four-membered β-lactam ring. This strained ring structure mimics the D-Ala-D-Ala moiety of peptidoglycan precursors in bacterial cell walls, allowing it to acylate and irreversibly inhibit penicillin-binding proteins (PBPs), thereby disrupting cell wall synthesis and leading to bacterial lysis[1][2]. However, the very chemical strain that makes the β-lactam ring pharmacologically active also renders it susceptible to nucleophilic attack, particularly hydrolysis, which leads to the opening of the ring and the formation of inactive degradation products[1][3][4]. The rate of this hydrolytic degradation is profoundly influenced by the pH of the aqueous environment, a critical factor in both drug formulation and physiological disposition.

The Chemical Landscape: pH-Dependent Hydrolysis Mechanisms

The hydrolysis of the amoxicillin β-lactam ring can be catalyzed by hydronium ions (H₃O⁺), hydroxide ions (OH⁻), and water molecules. Consequently, the degradation pathway and the resulting products are strongly pH-dependent[5]. The overall degradation can be described by specific acid-base catalysis.

Acid-Catalyzed Hydrolysis (pH < 4)

Under acidic conditions, the carbonyl oxygen of the β-lactam ring is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by a water molecule[6]. The degradation pathway in acidic conditions primarily begins with the opening of the β-lactam ring to form amoxicillin penicilloic acid[7]. While amoxicillin generally exhibits greater stability in acidic conditions compared to neutral or alkaline environments, the degradation rate does increase at very low pH values[8][9].

Neutral and Near-Neutral Hydrolysis (pH 4 - 8)

In the neutral pH range, the degradation is often referred to as spontaneous or water-catalyzed hydrolysis, although it is the region of maximum stability for amoxicillin[7]. The nucleophilic attack by water on the β-lactam carbonyl is the rate-determining step[7]. The primary degradation product formed is amoxicillin penicilloic acid. However, this initial product is often unstable and can undergo further transformations. At neutral pH, amoxicillin penicilloic acid can lead to the formation of amoxicillin 2',5'-diketopiperazine and amoxicillin penilloic acid[5].

Base-Catalyzed Hydrolysis (pH > 8)

The rate of amoxicillin degradation significantly accelerates in alkaline conditions[10][11]. This is due to the direct nucleophilic attack of the highly reactive hydroxide ion on the β-lactam carbonyl carbon[1]. This reaction is generally much faster than the water-catalyzed or acid-catalyzed pathways. The alkaline hydrolytic reaction leads to the rapid opening of the β-lactam ring to form penicilloic acid derivatives, which are devoid of antibacterial activity[1]. Studies have shown a progressive increase in degradation as the pH rises from 9 to 13[10].

cluster_Acid Acid-Catalyzed (pH < 4) cluster_Neutral Neutral (pH 4-8) cluster_Base Base-Catalyzed (pH > 8) Amoxicillin_Acid Amoxicillin Protonation Protonation of Carbonyl Oxygen Amoxicillin_Acid->Protonation H2O_Attack_Acid Nucleophilic Attack by H₂O Protonation->H2O_Attack_Acid Penicilloic_Acid_Acid Amoxicillin Penicilloic Acid H2O_Attack_Acid->Penicilloic_Acid_Acid Amoxicillin_Neutral Amoxicillin H2O_Attack_Neutral Nucleophilic Attack by H₂O Amoxicillin_Neutral->H2O_Attack_Neutral Penicilloic_Acid_Neutral Amoxicillin Penicilloic Acid H2O_Attack_Neutral->Penicilloic_Acid_Neutral Further_Degradation Further Degradation (Diketopiperazine, Penilloic Acid) Penicilloic_Acid_Neutral->Further_Degradation Amoxicillin_Base Amoxicillin OH_Attack Nucleophilic Attack by OH⁻ Amoxicillin_Base->OH_Attack Penicilloic_Acid_Base Amoxicillin Penicilloic Acid OH_Attack->Penicilloic_Acid_Base

Caption: pH-Dependent Hydrolysis Pathways of Amoxicillin.

Quantitative Analysis: Degradation Kinetics

The degradation of amoxicillin in aqueous solutions typically follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of amoxicillin[7]. The observed pseudo-first-order rate constant (k_obs) is a composite of the rate constants for the acid-catalyzed (k_H), water-catalyzed (k_w), and base-catalyzed (k_OH) reactions.

The relationship can be expressed as: k_obs = k_H[H⁺] + k_w + k_OH[OH⁻]

This equation illustrates the characteristic V-shaped or U-shaped profile of a log(k_obs) versus pH plot, with the minimum degradation rate occurring in the weakly acidic to neutral pH range.

pHConditionRelative Degradation RateKey Degradation ProductsReference(s)
< 4Acid-catalyzedModerate to HighAmoxicillin Penicilloic Acid[7][9]
4 - 8Water-catalyzedLow (Region of Max Stability)Amoxicillin Penicilloic Acid, Diketopiperazines, Penilloic Acid[5]
> 8Base-catalyzedHigh to Very HighAmoxicillin Penicilloic Acid[1][10][11]

Experimental Design for Stability Studies

A robust and self-validating experimental protocol is crucial for accurately determining the impact of pH on amoxicillin stability.

Rationale for Experimental Choices
  • Buffer Selection: The choice of buffer is critical as some buffer species can catalyze the hydrolysis reaction. Citrate and phosphate buffers are commonly used, but it is essential to ensure they do not participate in the degradation pathway. A series of buffers covering a wide pH range (e.g., pH 2 to 12) should be prepared.

  • Forced Degradation: Conducting forced degradation studies under various pH conditions is a cornerstone of demonstrating the stability-indicating nature of an analytical method, as mandated by ICH guidelines[12][13]. This involves intentionally degrading the amoxicillin sample to ensure that the analytical method can effectively separate the intact drug from its degradation products.

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying amoxicillin and its degradation products due to its specificity, precision, and accuracy[14][15]. Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for the structural elucidation of unknown degradation products[5].

cluster_Prep Sample Preparation cluster_Degradation Forced Degradation cluster_Analysis Analysis Amox_Stock Prepare Amoxicillin Stock Solution Reaction_Mix Mix Amoxicillin with Buffers Amox_Stock->Reaction_Mix Buffer_Prep Prepare Buffers (Wide pH Range) Buffer_Prep->Reaction_Mix Incubation Incubate at Controlled Temperature Reaction_Mix->Incubation Time_Points Sample at Predetermined Time Intervals Incubation->Time_Points Quench Quench Reaction (e.g., Neutralization, Dilution) Time_Points->Quench HPLC_Inject Inject Sample into HPLC-UV/MS Quench->HPLC_Inject Data_Acq Acquire Chromatographic Data HPLC_Inject->Data_Acq Quant Quantify Amoxicillin and Degradants Data_Acq->Quant Kinetics Determine Rate Constants and Half-life Quant->Kinetics

Caption: Experimental Workflow for pH-Dependent Stability Study.

Step-by-Step Protocol for a pH-Dependent Kinetic Study
  • Preparation of Buffer Solutions:

    • Prepare a series of buffers (e.g., phosphate, citrate, borate) to cover the desired pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).

    • Verify the pH of each buffer solution using a calibrated pH meter at the intended study temperature.

  • Preparation of Amoxicillin Solutions:

    • Accurately weigh a suitable amount of amoxicillin reference standard and dissolve it in a small volume of appropriate solvent (e.g., water or a buffer in the stable pH range) to prepare a stock solution.

    • For each pH to be studied, dilute the stock solution with the corresponding buffer to achieve the target initial concentration (e.g., 1 mg/mL)[15].

  • Incubation and Sampling:

    • Place the prepared amoxicillin solutions in a constant temperature bath set to a specific temperature (e.g., 25°C, 37°C, or an elevated temperature for accelerated studies).

    • At predetermined time intervals, withdraw an aliquot from each solution. The sampling frequency should be adjusted based on the expected degradation rate at each pH.

    • Immediately quench the degradation reaction by diluting the aliquot with the mobile phase or a neutralizing buffer to a concentration suitable for HPLC analysis[1].

  • HPLC Analysis:

    • Instrumentation: An HPLC system equipped with a UV detector is required[15].

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[15].

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 5.0) and an organic modifier like acetonitrile or methanol[15]. A gradient elution may be necessary to resolve all degradation products[12].

    • Detection: Monitor the eluent at a wavelength where amoxicillin has significant absorbance, typically around 230 nm[15].

    • Injection: Inject the quenched samples and appropriate standards onto the HPLC system.

  • Data Analysis:

    • Identify and quantify the peak corresponding to intact amoxicillin in each chromatogram.

    • For each pH, plot the natural logarithm of the amoxicillin concentration versus time.

    • If the plot is linear, the degradation follows pseudo-first-order kinetics. The negative of the slope of this line represents the observed rate constant (k_obs).

    • Calculate the half-life (t₁/₂) for amoxicillin at each pH using the equation: t₁/₂ = 0.693 / k_obs .

    • Plot log(k_obs) versus pH to visualize the pH-rate profile.

Conclusion and Practical Implications

The stability of amoxicillin is intrinsically linked to the pH of its environment. The β-lactam ring is most stable in the slightly acidic to neutral pH range and is rapidly hydrolyzed under alkaline conditions. This pH-dependent degradation has significant implications for:

  • Formulation Development: Liquid formulations of amoxicillin, such as oral suspensions, must be buffered to a pH that ensures maximum stability throughout the product's shelf-life[8].

  • Manufacturing and Storage: Control of pH during manufacturing processes and ensuring appropriate storage conditions are critical to prevent degradation.

  • In Vivo Performance: The pH of different regions of the gastrointestinal tract can influence the stability and, consequently, the bioavailability of orally administered amoxicillin.

By employing the principles and methodologies outlined in this guide, researchers and drug development professionals can effectively characterize the pH-stability profile of amoxicillin, leading to the development of more robust and efficacious pharmaceutical products.

References

  • Al-Ghannam, S. M., & Al-Omair, M. A. (2024). Photodegradation of Amoxicillin in Aqueous Systems: A Review. International Journal of Molecular Sciences, 25(9), 4957. [Link]

  • Silva, T. L., et al. (2023). Removal of Amoxicillin from Processing Wastewater by Ozonation and UV-Aided Ozonation: Kinetic and Economic Comparative Study. Applied Sciences, 13(20), 11333. [Link]

  • Al-Musawi, T. J., et al. (2023). Effect of pH value on degradation of amoxicillin with the Co3O4/PMS system. Scientific Reports, 13(1), 10825. [Link]

  • Straathof, A. J. J., et al. (2002). Course of pH during the formation of amoxicillin by a suspension-to-suspension reaction. Biotechnology and Bioengineering, 79(3), 355-358. [Link]

  • Addotey, J. N. A., et al. (2015). Stability Studies on Reconstituted Amoxicillin-Clavulanic Acid Oral Powder by HPLC Method Development and Quantification. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 1-13. [Link]

  • Bandara, N., et al. (2022). Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. ACS Earth and Space Chemistry, 6(7), 1788-1801. [Link]

  • Straathof, A. J. J., et al. (2002). Course of pH during the formation of amoxicillin by a suspension-to-suspension reaction. Biotechnology and Bioengineering, 79(3), 355-358. [Link]

  • Schmied, J., et al. (2022). New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. Water Research, 221, 118788. [Link]

  • Lovitt, H., et al. (2021). An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). Pharmacy, 9(4), 173. [Link]

  • Karcic, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 4976. [Link]

  • Fong, G. W., et al. (1984). Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography. Journal of Chromatography A, 298(3), 459-472. [Link]

  • Gensmantel, N. P., & Page, M. I. (1982). Metal-ion catalysed hydrolysis of some β-lactam antibiotics. Journal of the Chemical Society, Perkin Transactions 2, (11), 147-151. [Link]

  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. [Link]

  • Conde-Cid, M., et al. (2020). Influence of pH, Humic Acids, and Salts on the Dissipation of Amoxicillin and Azithromycin Under Simulated Sunlight. Frontiers in Environmental Science, 8. [Link]

  • Aviles, M., et al. (1993). Catalysis of hydrolysis and aminolysis of non-classical beta-lactam antibiotics by metal ions and metal chelates. Journal of Pharmacy and Pharmacology, 45(10), 882-888. [Link]

  • Reddy, G. S., et al. (2011). RP-HPLC method for analysis of related substances in amoxicillin drug substance. Journal of Chromatographic Science, 49(1), 1-6. [Link]

  • Palma, E., et al. (2016). Calorimetric Evaluation of Amoxicillin Stability in Aqueous Solutions. Mathews Journal of Pharmaceutical Science, 1(1), 1-7. [Link]

  • Khan Academy. (n.d.). Beta-lactam antibiotics. Khan Academy. [Link]

  • Lovitt, H., et al. (2021). An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). Pharmacy, 9(4), 173. [Link]

  • Reddy, G. S., et al. (2011). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Journal of Chromatographic Science, 49(1), 1-6. [Link]

  • Musgrave, R. (2017, March 14). Lactam Hydrolysis [Video]. YouTube. [Link]

  • Palma, E., et al. (2016). Calorimetric Evaluation of Amoxicillin Stability in Aqueous Solutions. Semantic Scholar. [Link]

  • Padilha, T., & Hashmi, F. (2023). Beta-Lactam Antibiotics. In StatPearls. StatPearls Publishing. [Link]

Sources

Advanced Characterization of Amoxicillin Degradation Products: Structural Elucidation & LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amoxicillin (AMX), a semi-synthetic aminopenicillin, exhibits complex degradation kinetics governed by the instability of its beta-lactam ring and the reactivity of its side chain. In drug development and environmental monitoring, the precise identification of these degradation products (DPs) is critical for establishing stability-indicating methods (SIMs) and assessing toxicological risks.

This technical guide provides a rigorous structural analysis of AMX degradation pathways, focusing on the differentiation of isobaric species (e.g., Amoxicillin vs. Amoxicillin Diketopiperazine) using high-resolution LC-MS/MS. It details the formation mechanisms of key impurities such as Amoxicilloic Acid, Amoxicillin Penilloic Acid, and polymerization products, supported by validated experimental protocols.

Mechanistic Pathways of Degradation[1]

The degradation of Amoxicillin is driven primarily by hydrolysis, intramolecular aminolysis, and oxidative stress. The central event is often the cleavage of the strained four-membered beta-lactam ring, but pH and light exposure dictate the specific downstream products.

Core Degradation Mechanisms
  • Beta-Lactam Hydrolysis (Acid/Alkali): Nucleophilic attack by water or hydroxide ions on the beta-lactam carbonyl carbon opens the ring, forming Amoxicilloic Acid .[1] This is the dominant pathway in aqueous solutions.

  • Decarboxylation: Under acidic conditions, Amoxicilloic Acid undergoes decarboxylation to form Amoxicillin Penilloic Acid .

  • Intramolecular Aminolysis (Cyclization): In neutral to slightly acidic conditions, the free amino group of the side chain attacks the beta-lactam carbonyl, forming a stable six-membered diketopiperazine ring (Amoxicillin Diketopiperazine-2',5'-dione ).[1] This product is isobaric with the parent compound (

    
     366) but structurally distinct.
    
  • Polymerization: High concentrations lead to nucleophilic attack of the free amino group of one AMX molecule on the beta-lactam carbonyl of another, forming Dimers and Trimers .

Pathway Visualization[2]

AMX_Degradation AMX Amoxicillin (AMX) [M+H]+ = 366.1 AMA Amoxicilloic Acid (Hydrolysis Product) [M+H]+ = 384.1 AMX->AMA + H2O (pH < 4 or pH > 8) DIKETO Amoxicillin Diketopiperazine (Cyclization Product) [M+H]+ = 366.1 AMX->DIKETO Intramolecular Aminolysis (Neutral/Weak Acid) DIMER Amoxicillin Dimer (Polymerization) [M+H]+ = 731.2 AMX->DIMER High Conc. (>10 mg/mL) SOXIDE Amoxicillin S-oxide (Oxidation) [M+H]+ = 382.1 AMX->SOXIDE Oxidation (H2O2/Light) PENILLOIC Amoxicillin Penilloic Acid (Decarboxylation) [M+H]+ = 340.1 AMA->PENILLOIC - CO2 (Acidic Heat)

Caption: Mechanistic branching of Amoxicillin degradation showing hydrolysis, cyclization, and polymerization pathways.

Analytical Strategy: LC-MS/MS Identification

Accurate identification requires resolving the parent compound from its isobaric impurities and characterizing the ring-opened structures.

Separation and Detection Workflow
  • Chromatography: A C18 stationary phase is essential. Acidic mobile phases (Formic Acid) suppress the ionization of carboxylic groups, improving retention of the polar degradation products.

  • Differentiation of Isobars:

    • AMX (

      
       366):  Elutes earlier in reverse-phase due to polar groups.[1]
      
    • Diketopiperazine (

      
       366):  Elutes later due to the formation of the less polar six-membered ring.
      
    • Differentiation: Validated by retention time (RT) shift and distinct MS/MS fragmentation (Diketopiperazine lacks the beta-lactam specific fragments).[1]

Mass Spectral Fragmentation Data

The following table summarizes the diagnostic ions for AMX and its primary degradation products.

CompoundPrecursor Ion

Retention Time (Relative)Key Fragment Ions (

)
Structural Inference
Amoxicillin (AMX) 366.11.00 (Ref)349, 208, 160, 114Loss of NH3 (349); Beta-lactam ring cleavage (160).[1]
Amoxicilloic Acid 384.1~0.4 - 0.6367, 323, 208, 189Hydrolysis (+18 Da).[1] Loss of NH3 (367); Decarboxylation (-44 Da) to 323.[1]
Amoxicillin Diketopiperazine 366.1~1.2 - 1.5160, 207Isobaric to AMX.[1] Stable 6-membered ring limits fragmentation compared to AMX.[1]
Amoxicillin Penilloic Acid 340.1~0.8189, 160, 130Decarboxylation of Amoxicilloic acid (-44 Da from 384).[1]
Amoxicillin Dimer 731.2~1.8366, 384Dissociation into monomeric units (AMX + Amoxicilloic acid).
Structural Elucidation Logic
  • Amoxicilloic Acid (

    
     384):  The mass shift of +18 Da relative to AMX confirms the addition of water. The fragment at 
    
    
    
    323 (loss of COOH + NH3) is diagnostic for the penicilloic acid structure where the beta-lactam ring is open, exposing a new carboxyl group.
  • Diketopiperazine (

    
     366):  Although the mass is identical to AMX, the absence of the typical beta-lactam ring cleavage fragments and the delayed retention time (due to increased hydrophobicity of the fused ring system) confirm the structure.
    

Experimental Protocol: Forced Degradation Study

This protocol is designed to generate all major DPs for method validation, following ICH Q1B/Q2 guidelines.

Reagents and Equipment
  • API: Amoxicillin Trihydrate standard.

  • Solvents: LC-MS grade Acetonitrile, Formic Acid, Ammonium Formate.[1]

  • Instrument: UHPLC coupled to Q-TOF or Orbitrap MS.[1]

Stress Conditions
  • Acid Hydrolysis: Dissolve AMX (1 mg/mL) in 0.1 N HCl. Incubate at 60°C for 2-4 hours. Target: Amoxicilloic Acid, Penilloic Acid.[2][3][4]

  • Base Hydrolysis: Dissolve AMX in 0.1 N NaOH. Incubate at RT for 1 hour. Neutralize before injection. Target: Amoxicilloic Acid (Rapid degradation).[1]

  • Thermal/Neutral (Cyclization): Dissolve AMX in water (pH ~6).[5][1] Incubate at 80°C for 24 hours. Target: Amoxicillin Diketopiperazine.[2][6][7][8][9]

  • Oxidative: Treat with 3% H2O2 at RT for 2 hours. Target: Amoxicillin S-oxide.[1][3]

LC-MS/MS Method Parameters
  • Column: C18 (e.g., Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% -> 60% B[1]

    • 15-18 min: 95% B (Wash)[1]

  • Flow Rate: 0.3 mL/min.

  • MS Source: ESI Positive Mode.

Toxicity & Safety Implications

The identification of these products is not merely academic; they possess distinct toxicological profiles.

  • Allergenicity: The beta-lactam ring opening (forming Amoxicilloic Acid) exposes the penicilloyl moiety, which is the major antigenic determinant responsible for penicillin hypersensitivity (anaphylaxis).

  • Environmental Persistence: Amoxicillin Diketopiperazine is significantly more stable in the environment than the parent AMX. It resists hydrolysis and can accumulate in wastewater effluents, posing long-term ecological risks.[1]

  • Toxicity: While acute toxicity of DPs like Amoxicilloic acid is generally low (similar to AMX), their potential to act as sensitizers makes their quantification in final drug products mandatory (limit typically < 1.0%).

References

  • Nagele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MS(n) and accurate mass determination by ESI TOF. Journal of the American Society for Mass Spectrometry.[4][10][11]

  • Gozlan, I., et al. (2013).[3] Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples.[1][3][6] Journal of Environmental Science and Health, Part A.

  • Trovó, A. G., et al. (2011). Degradation of the antibiotic amoxicillin by photo-Fenton process – Chemical and toxicological assessment. Water Research.

  • PubChem. (2025).[1][12] Amoxicillin Diketopiperazine-2',5'-dione Compound Summary.

  • Gallo, M. B. C., et al. (2015). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society.

Sources

Methodological & Application

Application Note: High-Resolution HPLC-UV Quantification of Amoxicillin Open Ring Dimer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Clinical Relevance

Amoxicillin (AMX) is a semi-synthetic,


-lactam antibiotic used extensively in clinical practice. While its therapeutic efficacy is well-documented, its stability in solution presents a significant analytical challenge. The degradation of amoxicillin is not limited to simple hydrolysis; it undergoes a complex self-aminolysis pathway leading to the formation of high molecular weight oligomers, specifically the Amoxicillin Open Ring Dimer .

Why Quantification Matters:

  • Allergenicity: High molecular weight impurities (dimers and trimers) are often implicated in

    
    -lactam hypersensitivity reactions (anaphylaxis) due to their ability to cross-link IgE antibodies on mast cells.
    
  • Potency Loss: Dimerization represents a direct loss of the active pharmaceutical ingredient (API).

  • Regulatory Compliance: The USP and EP monographs enforce strict limits on "Amoxicillin Related Compounds," where the dimer is often a specified impurity requiring separation from the main peak and the hydrolysis product (Amoxicilloic acid).

This guide details a robust HPLC-UV protocol designed specifically to resolve the Open Ring Dimer from the parent monomer and other degradation products.

Chemical Mechanism of Dimerization

Understanding the formation mechanism is critical for accurate analysis. Unlike acid-catalyzed hydrolysis (which yields penicilloic acid), dimerization is a nucleophilic attack.

  • The Nucleophile: The free primary amine (

    
    ) on the side chain of one AMX molecule.
    
  • The Electrophile: The carbonyl carbon of the strained

    
    -lactam ring of a second AMX molecule.
    
  • The Result: A linear "Open Ring Dimer" linked by a stable amide bond. This reaction is concentration-dependent (second-order kinetics) and pH-sensitive.

Visualization: Dimerization Pathway

Amoxicillin_Dimerization Figure 1: Mechanism of Amoxicillin Self-Aminolysis (Dimerization) AMX1 Amoxicillin Monomer (Nucleophile: Free -NH2) Transition Nucleophilic Attack (Aminolysis) AMX1->Transition Donates e- pair AMX2 Amoxicillin Monomer (Electrophile: Beta-Lactam C=O) AMX2->Transition Accepts e- pair OpenRing Beta-Lactam Ring Opening Transition->OpenRing Dimer This compound Dimer (Linear Amide Linked) OpenRing->Dimer Formation of Peptide Bond

[1][2]

Method Development Strategy

Column Selection: The Stationary Phase

The separation of the polar zwitterionic monomer from the more hydrophobic dimer requires a column capable of retaining polar compounds while preventing peak tailing caused by the amine groups.

  • Choice: C18 (Octadecyl) with "Base Deactivation" or "Polar Embedded" technology.

  • Rationale: Standard C18 columns often show tailing for amoxicillin due to silanol interactions. A base-deactivated column (e.g., Agilent ZORBAX SB-Aq or Waters Symmetry C18) ensures sharp peak shapes, which is vital for integrating small impurity peaks adjacent to the massive main peak.

Mobile Phase Engineering
  • Buffer: Potassium Phosphate (0.05 M).

  • pH Control (Critical): pH 5.0 ± 0.1.

    • Why? At pH < 4, acid hydrolysis dominates. At pH > 7, dimerization accelerates rapidly. pH 5.0 is the "stability sweet spot" for analysis, minimizing on-column degradation.

  • Organic Modifier: Acetonitrile (ACN).[1] ACN provides lower backpressure and better UV transparency at low wavelengths compared to Methanol.

Detection Wavelength
  • Wavelength: 230 nm.

  • Rationale: While 254 nm is standard for the aromatic ring, the amide bonds formed in the dimer and the carbonyls absorb strongly at ~210-230 nm. 230 nm offers a balance of high sensitivity for the impurity without excessive baseline noise from the buffer.

Detailed Experimental Protocol

Reagents & Equipment
  • HPLC System: Gradient capability, UV/PDA detector, cooled autosampler (4°C).

  • Column: 250 mm x 4.6 mm, 5 µm packing (C18 Base Deactivated).[2]

  • Solvents: HPLC Grade Acetonitrile, KH₂PO₄, KOH (45% w/w for pH adjustment).

Mobile Phase Preparation
  • Solution A (Buffer): Dissolve 6.8 g of KH₂PO₄ in 900 mL water. Adjust pH to 5.0 ± 0.1 using 45% KOH. Dilute to 1000 mL. Filter through 0.45 µm nylon filter.

  • Solution B (Organic): 100% Acetonitrile.

Instrument Parameters[5]
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Autosampler Temp 4°C (Mandatory)
Detection UV @ 230 nm
Run Time 25 Minutes
Gradient Profile

The dimer is more hydrophobic than the monomer and elutes later. A gradient is required to elute the dimer within a reasonable time while maintaining resolution from the main peak.

Time (min)Solution A (%)Solution B (%)Event
0.0955Equilibration
2.0955Isocratic Hold (Monomer elution)
15.06040Linear Ramp (Elute Dimer)
18.06040Wash
18.1955Return to Initial
25.0955Re-equilibration
Sample Preparation (The "Cold Chain" Rule)
  • Diluent: Mobile Phase A (Phosphate Buffer pH 5.0). Do not use pure water , as the local pH of dissolved amoxicillin can induce degradation.

  • Standard Prep: Prepare USP Amoxicillin RS at 1.0 mg/mL.

  • Sample Prep:

    • Weigh sample equivalent to 1.0 mg/mL Amoxicillin.

    • Dissolve in Diluent.

    • IMMEDIATELY transfer to the HPLC autosampler pre-chilled to 4°C.

    • Inject within 1 hour of preparation.

System Suitability & Validation

To ensure the "Trustworthiness" of the data, the following criteria must be met before routine analysis.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Amoxicillin Monomer and the nearest impurity (usually Amoxicilloic Acid or the Dimer depending on the exact column chemistry).
    
  • Tailing Factor (

    
    ):  NMT 1.5 for the Amoxicillin peak.
    
  • Relative Retention Time (RRT):

    • Amoxicillin: 1.0

    • Amoxicilloic Acid: ~0.8 (Elutes earlier)

    • Open Ring Dimer: ~2.5 - 3.0 (Elutes later due to hydrophobicity)

Quantification Calculation

If a specific Dimer Standard is unavailable, use the "Diluted Standard" approach (assuming similar response factors at 230 nm):



  • 
    : Area of the dimer peak in the sample.
    
  • 
    : Area of the Amoxicillin main peak in a diluted standard (e.g., 1% concentration).
    
  • 
    : Dilution Factor.
    
  • 
    : Potency of the standard.[3]
    

Analytical Workflow Diagram

Workflow Figure 2: Analytical Workflow for Dimer Quantification Start Start Analysis Prep Sample Preparation (Diluent pH 5.0, Keep Cold) Start->Prep Inject Injection (20 µL) Autosampler @ 4°C Prep->Inject < 60 mins Sep Gradient Separation (C18 Column) Inject->Sep Detect UV Detection @ 230nm Sep->Detect Data Data Processing (Identify Peak @ RRT ~2.5) Detect->Data

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Dimer Peak Growth Sample sat too long or at room temp.Enforce 4°C autosampler rule. Reinject fresh sample immediately.
Split Peaks pH mismatch between diluent and MP.Ensure Diluent is exactly Mobile Phase A (pH 5.0).
Ghost Peaks Carryover from previous high-conc injection.Add a needle wash step with 50:50 Water:ACN.
Drifting Retention Column aging or ion-pairing effects.Flush column with 60% ACN after batch. Check buffer pH.[1][3]

References

  • United States Pharmacopeia (USP). Amoxicillin Monograph: Impurities and Assay. USP-NF.

  • European Pharmacopoeia (Ph.[3][4][5] Eur.). Amoxicillin Trihydrate Monograph 0260.

  • Pajchel, G., et al. (2002). HPLC determination of amoxicillin and its related substances in pharmaceutical preparations.[1][2][6][4][5][7] Journal of Pharmaceutical and Biomedical Analysis.

  • Nogueira, F., et al. (2019). Stability of amoxicillin in solution: Degradation kinetics and mechanism. Journal of Chromatography A.

  • Agilent Technologies. (2012). Analysis of amoxicillin and impurities on the Agilent 1220 Infinity LC System. Application Note.

Sources

Application Note: High-Fidelity LC-MS/MS Analysis of Amoxicillin and Its Major Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Challenge

The quantification of Amoxicillin (AMX) in biological fluids is frequently compromised by its inherent instability. The beta-lactam ring is susceptible to hydrolysis, leading to the formation of Amoxicilloic Acid (AMA) . Crucially, AMA can undergo subsequent cyclization to form Amoxicillin Diketopiperazine (ADP) .

The Analytical Criticality: AMX and ADP are isobaric (


 m/z). Standard low-resolution mass spectrometry cannot distinguish them by mass alone. Therefore, chromatographic separation is not merely a preference; it is a mandatory requirement to prevent false-positive quantitation of the active drug.

This guide provides a validated protocol for the simultaneous separation and quantification of AMX, AMA, and ADP, ensuring data integrity in pharmacokinetic (PK) and stability studies.

Degradation Chemistry & Pathway Analysis[1][2]

Understanding the degradation mechanism is essential for proper sample handling. Amoxicillin degrades primarily via beta-lactam ring opening (hydrolysis) followed by decarboxylation or recyclization.

degradation Pathway Diagram[1][2]

AmoxicillinDegradation AMX Amoxicillin (AMX) [M+H]+: 366.1 Active Drug AMA Amoxicilloic Acid (AMA) [M+H]+: 384.1 (Hydrolysis Product) AMX->AMA + H2O (pH > 7 or Acidic) ADP Amoxicillin Diketopiperazine (ADP) [M+H]+: 366.1 (Isobaric Interference) AMA->ADP - H2O (Cyclization)

Figure 1: The primary degradation pathway of Amoxicillin. Note the mass shift to 384 (AMA) and the return to 366 (ADP), creating the isobaric conflict.

Method Development Guide

Chromatographic Strategy (LC)

Amoxicilloic acid (AMA) is highly polar due to the dicarboxylic acid functionality formed upon ring opening. Standard C18 columns often yield poor retention for AMA and insufficient resolution between the isobaric AMX/ADP pair.

  • Recommended Column: Pentafluorophenyl (PFP) or Polar-Embedded C18 .

    • Why: PFP phases offer alternative selectivity (pi-pi interactions) that enhances the separation of the aromatic rings in AMX and ADP, providing superior resolution compared to standard alkyl chains.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2][3]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

    • Note: Acidic pH is required to protonate the carboxylic groups, improving peak shape and retention.

Mass Spectrometry (MS/MS)

Source parameters must be tuned to minimize in-source fragmentation, which can artificially convert AMA (384) to ADP-like ions (366) before detection.

Table 1: Optimized MRM Transitions

CompoundPrecursor (

)
Product (

)
TypeMechanism
Amoxicillin (AMX) 366.1349.0QuantLoss of

366.1160.0QualThiazolidine ring cleavage
Amoxicilloic Acid (AMA) 384.1323.0QuantDecarboxylation (

)
384.1160.0QualThiazolidine ring cleavage
Diketopiperazine (ADP) 366.1160.0QuantThiazolidine ring cleavage
366.1207.0QualPiperazine ring fragment
Amoxicillin-d4 (IS) 370.1353.0QuantLoss of

Detailed Experimental Protocol

Reagents & Materials
  • Standards: Amoxicillin trihydrate, Amoxicilloic acid (custom synthesis often required), Amoxicillin diketopiperazine.

  • Internal Standard: Amoxicillin-d4.[4]

  • Solvents: LC-MS grade Acetonitrile, Water, Formic Acid.[3]

  • Matrix: Plasma (K2EDTA).[2]

Sample Preparation (Protein Precipitation)

Critical Control Point: Amoxicillin degrades rapidly at room temperature. All steps must be performed on wet ice (


).
  • Aliquot: Transfer

    
     of plasma into a 1.5 mL Eppendorf tube.
    
  • Spike IS: Add

    
     of Internal Standard solution (
    
    
    
    in water). Vortex gently (5 sec).
  • Precipitation: Add

    
     of ice-cold Acetonitrile containing 1% Formic Acid .
    
    • Why Acidified ACN? The acid stabilizes AMX and prevents further hydrolysis of the beta-lactam ring during precipitation.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Dilution: Transfer

    
     of the supernatant to a clean vial. Dilute with 
    
    
    
    of Water (0.1% Formic Acid) to match initial mobile phase conditions.
    • Why: Injecting pure ACN can cause "solvent effect" peak broadening for early eluting polar compounds like AMA.

Instrumental Parameters

LC Gradient (Flow: 0.4 mL/min):

  • 0.0 - 1.0 min: 5% B (Isocratic hold for AMA retention)

  • 1.0 - 5.0 min: 5%

    
     95% B (Linear gradient)
    
  • 5.0 - 6.0 min: 95% B (Wash)

  • 6.1 - 9.0 min: 5% B (Re-equilibration)

System Suitability Criteria:

  • Resolution (

    
    ): 
    
    
    
    between AMX and ADP.
  • Tailing Factor:

    
     for all peaks (AMX often tails due to zwitterionic nature).
    
  • Carryover:

    
     of LLOQ in blank after ULOQ injection.
    

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation (4°C) cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) PPT Protein Precipitation (ACN + 1% Formic Acid) Sample->PPT Centrifuge Centrifuge 14,000g @ 4°C PPT->Centrifuge Dilute Dilute 1:1 with Water (0.1% FA) Centrifuge->Dilute LC LC Separation (PFP Column) Dilute->LC Inject MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Step-by-step analytical workflow emphasizing temperature control and solvent matching.

References

  • Nagele, E. & Moritz, R. (2005). Structure Elucidation of Degradation Products of the Antibiotic Amoxicillin with Ion Trap MSn and Accurate Mass Determination by ESI TOF. Journal of the American Society for Mass Spectrometry, 16(10), 1670–1676. Link

  • Liu, Y., et al. (2022).[5] A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS. Molecules, 27(14), 4567. Link

  • Gozlan, I., et al. (2013). Detection of amoxicillin-diketopiperazine-2', 5' in wastewater samples.[6] Journal of Environmental Science and Health, Part A, 48(11), 1409-1420. Link

  • Reyns, T., et al. (2008). Rapid method for the quantification of amoxicillin and its major metabolites in pig tissues by liquid chromatography-tandem mass spectrometry with emphasis on stability issues. Journal of Chromatography B, 861(2), 178-186. Link

Sources

Application Note & Protocol: A Stability-Indicating HPLC Method for the Quantitative Analysis of Amoxicillin and its Open-Ring Degradant in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of amoxicillin and its primary degradation product, amoxicillin penicilloic acid, in pharmaceutical formulations. The hydrolytic opening of the β-lactam ring in amoxicillin leads to the formation of this inactive and potentially allergenic open-ring structure, making its quantification critical for ensuring the efficacy and safety of amoxicillin-containing drug products. This document provides a step-by-step protocol, method validation parameters according to International Council for Harmonisation (ICH) guidelines, and insights into the chemical basis of amoxicillin degradation.

Introduction: The Imperative of Monitoring Amoxicillin Stability

Amoxicillin, a widely prescribed β-lactam antibiotic, is susceptible to degradation, primarily through the hydrolysis of its strained four-membered β-lactam ring.[1] This irreversible reaction results in the formation of amoxicillin penicilloic acid, a product devoid of antibacterial activity.[2] The presence and quantity of this open-ring degradant are critical quality attributes for amoxicillin drug products, as its formation signifies a loss of potency and introduces a potential immunogenic substance. Therefore, a validated, stability-indicating analytical method is essential for the quality control of amoxicillin in pharmaceutical manufacturing and for stability studies.[3][4]

This application note provides a detailed protocol for a simple, rapid, and reliable RP-HPLC method suitable for the quantitative analysis of amoxicillin and its open-ring derivative. The method is designed to be easily implemented in a quality control laboratory setting.

The Chemistry of Amoxicillin Degradation: β-Lactam Ring Hydrolysis

The primary degradation pathway for amoxicillin in aqueous solutions is the hydrolytic cleavage of the amide bond within the β-lactam ring.[1][5] This process is catalyzed by acidic or alkaline conditions and leads to the formation of amoxicillin penicilloic acid.[1][6] This transformation involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring by a water molecule.[1] The resulting penicilloic acid is a more stable, open-ring structure that lacks the steric strain of the original β-lactam ring.

Diagram 1: Hydrolytic Degradation of Amoxicillin

G cluster_legend Legend Amoxicillin Amoxicillin (Active) TransitionState Tetrahedral Intermediate Amoxicillin->TransitionState H₂O (Hydrolysis) (Acidic/Alkaline Conditions) PenicilloicAcid Amoxicillin Penicilloic Acid (Inactive Open-Ring Structure) TransitionState->PenicilloicAcid Ring Opening Active Active Moiety Inactive Inactive Degradant

Caption: Hydrolytic pathway of amoxicillin to its open-ring degradant.

Experimental Protocol: RP-HPLC for Amoxicillin and Penicilloic Acid

This protocol outlines a stability-indicating RP-HPLC method for the simultaneous determination of amoxicillin and amoxicillin penicilloic acid.

Materials and Reagents
  • Amoxicillin Reference Standard (USP or equivalent)

  • Amoxicillin Penicilloic Acid Reference Standard (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Amoxicillin pharmaceutical formulation (e.g., capsules, oral suspension)

Instrumentation
  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0, 20mM) (22:78 v/v)[7]
Column C18 (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min[7]
Detection UV at 230 nm[8]
Injection Volume 20 µL
Column Temperature Ambient (or 25 °C for improved reproducibility)
Run Time Approximately 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: The combination of a phosphate buffer and acetonitrile provides good separation and peak shape for both the polar amoxicillin and its more polar degradant. Adjusting the pH to 3.0 with orthophosphoric acid ensures the analytes are in a suitable ionic state for reversed-phase chromatography.

  • C18 Column: A C18 column is a versatile and robust choice for the separation of a wide range of pharmaceutical compounds, including amoxicillin.

  • UV Detection at 230 nm: This wavelength provides adequate sensitivity for both amoxicillin and its penicilloic acid derivative.

Solution Preparation
  • Phosphate Buffer (20mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and the phosphate buffer in a 22:78 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solution (Amoxicillin): Accurately weigh about 25 mg of amoxicillin reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 10-100 µg/mL using the mobile phase.[7]

  • Sample Preparation (Capsules):

    • Weigh the contents of 10 capsules and calculate the average weight.

    • Accurately weigh a quantity of the powdered capsule contents equivalent to 25 mg of amoxicillin into a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to dissolve.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Sample Preparation (Oral Suspension):

    • Shake the suspension well to ensure homogeneity.

    • Accurately transfer a volume of the suspension equivalent to 25 mg of amoxicillin into a 25 mL volumetric flask.

    • Dilute to volume with the mobile phase and mix thoroughly.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Diagram 2: Experimental Workflow for Amoxicillin Analysis

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase (ACN:Buffer) Inject Inject Samples & Standards into HPLC System MobilePhase->Inject Standard Prepare Standard Solutions (Amoxicillin) Standard->Inject Sample Prepare Sample Solutions (Formulation) Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Amoxicillin & Open-Ring Degradant Calibrate->Quantify

Caption: Workflow for the HPLC analysis of amoxicillin formulations.

Method Validation: Ensuring Trustworthy Results

The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH guidelines.[9][10][11]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.[12]No interference from excipients or other degradation products at the retention times of amoxicillin and penicilloic acid.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[12]Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., 10-100 µg/mL).[13]
Accuracy The closeness of test results to the true value.[12]Mean recovery between 98.0% and 102.0%.[14]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.[12]Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate injections.[13] Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[13]
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[12]RSD ≤ 2.0% after minor changes in mobile phase composition, pH, and flow rate.
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the amoxicillin drug substance.[3][15][16] This involves subjecting the drug to various stress conditions to generate potential degradation products.

Stress ConditionExample Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 2 hours[6]
Alkali Hydrolysis 0.015 M NaOH at room temperature for 30 minutes[3][6]
Oxidative Degradation 3% H₂O₂ at room temperature for 1 hour[6]
Thermal Degradation Dry heat at 105°C for 15 hours[3]
Photodegradation Exposure to UV light (254 nm) for 24 hours

The HPLC analysis of the stressed samples should demonstrate that the degradation product peaks are well-resolved from the parent amoxicillin peak, confirming the method's specificity.

Data Interpretation and System Suitability

  • System Suitability: Before sample analysis, inject a standard solution (e.g., 50 µg/mL amoxicillin) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Quantification: Create a calibration curve by plotting the peak area of the amoxicillin standard against its concentration. Use the regression equation to calculate the concentration of amoxicillin and amoxicillin penicilloic acid in the samples.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Column degradation, inappropriate mobile phase pHReplace the column, ensure the mobile phase pH is correctly adjusted.
Variable Retention Times Inconsistent mobile phase composition, pump issuesPrepare fresh mobile phase, prime the pump, check for leaks.
No Peaks or Low Signal Detector issue, incorrect wavelength, no injectionCheck detector lamp, verify wavelength setting, ensure the autosampler is functioning correctly.
Extraneous Peaks Contaminated mobile phase, sample matrix effectsUse fresh, high-purity solvents; filter all solutions; perform a blank injection.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of amoxicillin and its open-ring degradation product, amoxicillin penicilloic acid, in pharmaceutical formulations. This method is suitable for routine quality control and stability testing, ensuring the safety and efficacy of amoxicillin products. Adherence to the detailed protocol and validation procedures will yield accurate and reproducible results.

References

  • ResearchGate. (2025). Quantitative Analysis of Amoxicillin Residues in Foods by Surface-Enhanced Raman Spectroscopy | Request PDF. Retrieved from [Link]

  • CORE. (n.d.). A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible pathways of amoxicillin degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Suggested degradation pathway of Amoxicillin in an aqueous medium. Retrieved from [Link]

  • Amsterdam UMC. (n.d.). A quantitative method for the analysis of total and unbound concentrations of amoxicillin, ampicillin, ceftazidime, ceftriaxone. Retrieved from [Link]

  • National Institutes of Health. (2022). Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. Retrieved from [Link]

  • African Journals Online. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF AMOXICILLIN IN PHARMACEUTICAL FORMULATIONS USING NORMAL AND REVERSE FLOW INJECTION ANALYSIS. Retrieved from [Link]

  • SciELO. (n.d.). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Analytical method development and validation for amoxicillin capsules. Retrieved from [Link]

  • N/A. (n.d.). Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms.
  • PubMed. (1979). High-pressure liquid chromatographic determination of amoxicillin in urine. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Spectrophotometric Determination of Amoxicillin in Pharmaceutical Preparations. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. Retrieved from [Link]

  • ResearchGate. (2025). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PubMed. (2017). Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures. Retrieved from [Link]

  • N/A. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • National Institutes of Health. (2024). Development and validation of spectrophotometric method and paper-based microfluidic devices for the quantitative determination of Amoxicillin in pure form and pharmaceutical formulations. Retrieved from [Link]

  • University of Alberta Libraries. (n.d.). HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. Retrieved from [Link]

  • MDPI. (2026). Luminescence-Based Strategies for Detecting β-Lactamase Activity: A Review of the Last Decade. Retrieved from [Link]

  • Chemistry Research Journal. (n.d.). Spectrophotometric Determination of Amoxicillin in Drug Samples. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Semantic Scholar. (2017). STRESS DEGRADATION STUDIES ON AMOXICILLIN AND CLOXACILLIN IN DOSAGE FORM BY HPLC Prof. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved from [Link]

  • Iraqi Journal of Science. (2012). SPECTROPHOTOMETRIC DETERMINATION OF AMOXICILLIN IN PHARMACEUTICAL PREPARATIONS THROUGH DIAZOTIZATION AND COUPLING REACTION. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • R Discovery. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Retrieved from [Link]

  • Neliti. (2017). STRESS DEGRADATION STUDIES ON AMOXICILLIN AND CLOXACILLIN IN DOSAGE FORM BY HPLC. Retrieved from [Link]

Sources

Application Note & Protocol: Preparation of Amoxicillin Open-Ring Dimer Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality Control

Amoxicillin, a widely prescribed β-lactam antibiotic, is effective against a broad spectrum of bacterial infections.[1] However, its chemical structure, characterized by a strained β-lactam ring, renders it susceptible to degradation under various conditions, leading to the formation of several impurities. Among these, the amoxicillin open-ring dimer is of significant interest due to its potential to elicit immunological responses in sensitive individuals.[2][3][4] Therefore, the accurate detection and quantification of this dimer in amoxicillin drug substances and products are paramount for ensuring patient safety and meeting regulatory requirements.

This application note provides a comprehensive protocol for the preparation of an amoxicillin open-ring dimer reference standard through a controlled forced degradation process. A well-characterized reference standard is indispensable for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used in routine quality control to monitor the impurity profile of amoxicillin.[5][6] This document is intended for researchers, scientists, and drug development professionals engaged in the analytical development and quality assurance of amoxicillin-containing pharmaceuticals.

Scientific Principles: Understanding Amoxicillin Dimerization

The formation of the amoxicillin open-ring dimer is a consequence of the inherent reactivity of the amoxicillin molecule. The process is initiated by the hydrolytic cleavage of the β-lactam ring of one amoxicillin molecule, forming amoxicilloic acid. Subsequently, the primary amino group of a second intact amoxicillin molecule can nucleophilically attack the carbonyl carbon of the newly formed carboxyl group in amoxicilloic acid, resulting in the formation of an amide bond and yielding the open-ring dimer.[7] This dimerization pathway is a critical degradation route, particularly in aqueous solutions and under conditions of elevated temperature and humidity.[8][9][10]

The following diagram illustrates the proposed reaction mechanism for the formation of the amoxicillin open-ring dimer.

G Amoxicillin1 Amoxicillin Molecule 1 Hydrolysis β-Lactam Ring Opening (Hydrolysis) Amoxicillin1->Hydrolysis Amoxicilloic_Acid Amoxicilloic Acid Hydrolysis->Amoxicilloic_Acid Dimerization Nucleophilic Attack (Amide Bond Formation) Amoxicilloic_Acid->Dimerization Amoxicillin2 Amoxicillin Molecule 2 Amoxicillin2->Dimerization Dimer Amoxicillin Open-Ring Dimer Dimerization->Dimer G cluster_prep Preparation cluster_validation Characterization & Validation Start Amoxicillin Stock Solution Forced_Degradation Forced Degradation (pH 9, 60°C) Start->Forced_Degradation HPLC_Monitoring HPLC Monitoring Forced_Degradation->HPLC_Monitoring Purification Preparative HPLC Purification HPLC_Monitoring->Purification Isolation Solvent Removal & Lyophilization Purification->Isolation Identity Identity Confirmation (MS, NMR, FTIR) Isolation->Identity Purity Purity Assessment (HPLC, Residual Solvents, Water Content) Isolation->Purity Final_Standard Amoxicillin Open-Ring Dimer Reference Standard Identity->Final_Standard Purity->Final_Standard

Sources

using amoxicillin open ring as a marker for drug stability testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Title: Using the Amoxicillin Open Ring (Amoxicilloic Acid) as a Primary Marker for Drug Stability Testing

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the primary hydrolytic degradant of amoxicillin—its open-ring form, amoxicilloic acid—as a critical marker for stability testing. The stability of amoxicillin, a widely used β-lactam antibiotic, is intrinsically linked to the integrity of its β-lactam ring. Cleavage of this ring not only inactivates the drug but also serves as a direct indicator of degradation. This document outlines the chemical basis for this degradation, provides a detailed, validated stability-indicating HPLC-UV method for simultaneous quantification of amoxicillin and amoxicilloic acid, and presents a systematic protocol for conducting forced degradation studies. Adherence to these protocols will ensure the generation of robust and reliable stability data, compliant with international regulatory standards such as those from the International Council for Harmonisation (ICH).

Introduction

Amoxicillin is a cornerstone of antibacterial therapy, valued for its broad spectrum of activity against various pathogens. Its therapeutic efficacy is dependent on the strained four-membered β-lactam ring, which acylates bacterial transpeptidases, thereby inhibiting cell wall synthesis. However, this strained ring is also the molecule's point of vulnerability, susceptible to hydrolysis under various conditions.

The purpose of stability testing is to provide evidence on how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light.[1][2] For amoxicillin, the primary degradation pathway is the hydrolytic opening of the β-lactam ring to form amoxicilloic acid (sometimes referred to as amoxicillin penicilloic acid).[3][4][5] This degradant is inactive and serves as a direct and quantifiable marker of drug substance and product stability.

This application note provides the scientific rationale and a validated, step-by-step protocol for using amoxicilloic acid as a stability marker, ensuring that analytical methods are "stability-indicating" as per regulatory expectations.

Scientific Background: The Chemistry of Degradation

Mechanism of β-Lactam Ring Hydrolysis

The degradation of amoxicillin in aqueous solutions is primarily initiated by the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring.[3] This process is significantly influenced by pH. In both acidic and basic conditions, the rate of hydrolysis increases.[6][7] The resulting product is amoxicilloic acid, which contains a newly formed carboxylic acid group from the ring opening.[4] This transformation is irreversible and leads to a complete loss of antibacterial activity. Further degradation can occur, leading to other products like amoxicillin diketopiperazine, but amoxicilloic acid is the initial and principal hydrolytic product.[3][4]

G Amoxicillin Amoxicillin (Active API, Intact β-Lactam Ring) Hydrolysis Hydrolysis (H₂O, pH, Temperature) Amoxicillin->Hydrolysis OpenRing Amoxicilloic Acid (Inactive Degradant, Open β-Lactam Ring) Hydrolysis->OpenRing Ring Opening FurtherDeg Further Degradation Products (e.g., Diketopiperazine) OpenRing->FurtherDeg Secondary Reactions G cluster_stress Stress Conditions (ICH Q1A) Acid Acid Hydrolysis (0.1M HCl) SamplePrep Sample Preparation (Neutralize, Dilute) Acid->SamplePrep Base Base Hydrolysis (0.1M NaOH) Base->SamplePrep Oxidation Oxidation (3% H₂O₂) Oxidation->SamplePrep Thermal Thermal (Dry Heat) Thermal->SamplePrep Photo Photostability (ICH Q1B Light) Photo->SamplePrep API Amoxicillin API and Drug Product API->Acid API->Base API->Oxidation API->Thermal API->Photo HPLC HPLC Analysis (Quantify API & Degradants) SamplePrep->HPLC Analysis Data Analysis (Assess Peak Purity, % Degradation, Mass Balance) HPLC->Analysis

Sources

analytical techniques for monitoring amoxicillin degradation kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Beta-Lactam Stability Challenge

Amoxicillin (AMX) is a semi-synthetic aminopenicillin characterized by its broad-spectrum antibacterial activity. However, its therapeutic efficacy is intrinsically linked to the structural integrity of its beta-lactam ring . This four-membered ring is thermodynamically unstable and highly susceptible to hydrolysis, a process accelerated by pH extremes, temperature, and nucleophilic attack.

For drug development professionals, understanding the kinetics of this degradation is not merely a regulatory compliance task (per ICH Q1A); it is a critical quality attribute (CQA) that dictates formulation strategy, shelf-life, and packaging requirements.

This guide moves beyond standard pharmacopeial assays to provide a robust, kinetic-focused analytical strategy. We will explore the specific degradation pathways, define a self-validating HPLC protocol, and detail the kinetic modeling required to predict long-term stability.

Mechanistic Insight: Degradation Pathways

To monitor degradation, one must know what to look for. The primary degradation route of amoxicillin in aqueous solution is the hydrolytic opening of the beta-lactam ring.[1]

  • Primary Degradant: Amoxicilloic Acid (AMA) . This is formed via the nucleophilic attack of water (or hydroxide) on the beta-lactam carbonyl.

  • Secondary Degradants:

    • Amoxicillin Diketopiperazine (DIKETO): Formed under acidic conditions or prolonged storage via intramolecular condensation.

    • Amoxicillin Penilloic Acid: Formed via decarboxylation of amoxicilloic acid.

Visualization: Amoxicillin Degradation Pathway

AmoxicillinDegradation AMX Amoxicillin (Intact Beta-Lactam) Hydrolysis Hydrolysis (pH/Temp dependent) AMX->Hydrolysis AMA Amoxicilloic Acid (Ring Open) Hydrolysis->AMA + H2O DIKETO Amoxicillin Diketopiperazine AMA->DIKETO Condensation (Acidic/Neutral) PENILLOIC Amoxicillin Penilloic Acid AMA->PENILLOIC Decarboxylation (-CO2)

Figure 1: Primary degradation pathway of Amoxicillin involving beta-lactam hydrolysis followed by secondary transformation.

Experimental Design Strategy

A single-point stability test is insufficient for kinetic modeling. You must construct a Matrix of Conditions to determine the reaction order and activation energy (


).
The Kinetic Matrix
VariableRange/ConditionsPurpose
pH 2.0, 4.0, 7.0, 9.0Determine

as a function of pH (pH-rate profile).
Temperature 40°C, 50°C, 60°C, 70°CGenerate Arrhenius plots to predict shelf-life at 25°C.
Ionic Strength Constant (e.g., 0.1 M NaCl)Isolate catalytic effects from salt effects.
Sampling Points 0, 2, 4, 8, 12, 24, 48 hoursCapture the "initial rate" and the degradation curve.

Expert Insight: Amoxicillin degradation typically follows pseudo-first-order kinetics in buffered aqueous solutions. However, at high concentrations (suspensions), it may appear zero-order due to solubility limitations. Ensure your study design accounts for the drug's solubility limit.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC-DAD)

While LC-MS is excellent for identification, HPLC with Diode Array Detection (DAD) is the gold standard for kinetic quantification due to its robustness and linearity.

Method Validation Principle: The method must resolve the parent peak (AMX) from its primary degradant (AMA). Since AMA is more polar, it will elute earlier on a reverse-phase column.

Protocol: Kinetic Monitoring of Amoxicillin

1. Chromatographic Conditions

  • System: HPLC with DAD (or UV).

  • Column: C18 end-capped (e.g., Inertsil ODS-3 or equivalent), 250 x 4.6 mm, 5 µm.[2] Why? A standard C18 provides sufficient retention for the polar zwitterionic amoxicillin.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 5.0 with dilute H₃PO₄.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 25°C (Must be controlled to prevent on-column degradation during analysis).

  • Injection Vol: 20 µL.

  • Detection: 230 nm (optimal for beta-lactam absorption) and 280 nm (secondary confirmation).

2. Gradient Profile (Self-Validating Step) Use a gradient to ensure all late-eluting dimers or secondary degradants are cleared.

Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Isocratic hold to retain polar AMA/AMX
5.0955Elution of Amoxicilloic Acid & Amoxicillin
15.06040Wash to elute less polar degradants
20.0955Re-equilibration

3. Sample Preparation (Kinetic Quenching)

  • Critical Step: When sampling from a high-temperature reactor (e.g., 60°C), the reaction must be "quenched" immediately to stop degradation.

  • Technique: Transfer 1.0 mL of reaction mixture into a vial containing 9.0 mL of cold (4°C) Mobile Phase A . Analyze immediately.

Experimental Workflow & Data Analysis

The following workflow illustrates the logical progression from sample preparation to kinetic parameter derivation.

KineticWorkflow Prep Sample Preparation (Buffer + AMX) Stress Stress Incubation (Isothermal Water Bath) Prep->Stress Sample Sampling & Quenching (Dilution 1:10 at 4°C) Stress->Sample At t=0, 2, 4... h HPLC HPLC-DAD Analysis (Quantify Area %) Sample->HPLC Calc Data Processing (ln[C] vs Time) HPLC->Calc Model Kinetic Modeling (Arrhenius Plot) Calc->Model

Figure 2: Step-by-step experimental workflow for determining kinetic parameters.

Calculations

1. Determine Rate Constant (


) 
Plot the natural logarithm of the remaining concentration (

) versus time (

).

  • The slope of the line is

    
    .
    
  • Validation:

    
     should be 
    
    
    
    for a first-order fit.

2. Determine Activation Energy (


) 
Perform the experiment at multiple temperatures (e.g., 313K, 323K, 333K). Plot 

vs

(Kelvin).

  • Slope =

    
     (where 
    
    
    
    ).

References

  • ICH Harmonised Tripartite Guideline. (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6] International Council for Harmonisation.[4][7][8] Link

  • Chadha, R., et al. (2003).[9] Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry.[9][10] Journal of Pharmacy and Pharmacology.[9] Link

  • Nagele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic drug amoxicillin with ion trap MS. Journal of the American Society for Mass Spectrometry. Link

  • Gollapalli, N. R., et al. (2010). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Journal of Chromatographic Science. Link

  • Zhou, Y., et al. (2018). Kinetic parameters and modeling of amoxicillin electro-photocatalytic degradation at various temperatures. ResearchGate.[11] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase for Amoxicillin and Impurity Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the chromatographic analysis of amoxicillin and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting for this critical antibiotic. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the HPLC analysis of amoxicillin, with a focus on mobile phase optimization.

Problem 1: Poor resolution between amoxicillin and its key impurities (e.g., penicilloic acids).

Q: My chromatogram shows co-eluting or poorly resolved peaks for amoxicillin and a critical impurity. How can I improve the separation using the mobile phase?

A: Achieving adequate resolution between amoxicillin and its structurally similar impurities, such as penicilloic acids, is a common challenge. The key lies in manipulating the mobile phase to exploit subtle differences in their physicochemical properties.

Step-by-Step Troubleshooting:

  • Evaluate and Adjust Mobile Phase pH: The ionization state of both amoxicillin and its impurities is highly dependent on the pH of the mobile phase. Amoxicillin has multiple ionizable groups, and slight pH shifts can significantly alter retention times.

    • Rationale: The European Pharmacopoeia and USP often specify a mobile phase pH around 5.0 for amoxicillin analysis.[1][2] This pH is a good starting point as it helps to control the ionization of the carboxylic acid and amino groups, leading to more consistent retention.

    • Actionable Advice: Methodically adjust the pH of your aqueous buffer in small increments (e.g., ±0.2 pH units). A pH range of 4.5 to 5.5 is generally effective.[3] Observe the impact on the resolution of the critical pair. Often, a slight decrease in pH will increase the retention of acidic impurities.

  • Modify the Organic Modifier Concentration: The type and concentration of the organic solvent in the mobile phase directly influence the elution strength and selectivity.

    • Rationale: Acetonitrile and methanol are the most common organic modifiers used. Acetonitrile generally offers lower viscosity and better UV transparency. The ratio of the organic modifier to the aqueous buffer determines the overall polarity of the mobile phase and, consequently, the retention of your analytes.

    • Actionable Advice: If using an isocratic method, systematically decrease the percentage of the organic modifier (e.g., from 5% to 3% acetonitrile) to increase the retention times of all components, which may improve resolution.[2] For complex mixtures of impurities, a gradient elution may be necessary to resolve both early and late-eluting compounds effectively.[1][4]

  • Alter the Buffer Composition and Concentration: The choice of buffer salt and its concentration can impact peak shape and selectivity.

    • Rationale: Phosphate buffers are widely used due to their buffering capacity in the optimal pH range for amoxicillin analysis.[2][5][6] The buffer concentration can influence ionic strength, which can affect the interactions between the analytes and the stationary phase.

    • Actionable Advice: A buffer concentration of 20-50 mM is a typical starting point.[7] If you observe peak tailing, especially for basic impurities, ensure your buffer concentration is sufficient to maintain a stable pH on the column.

Problem 2: Tailing or fronting of the amoxicillin peak.

Q: The amoxicillin peak in my chromatogram is not symmetrical. What are the likely mobile phase-related causes and how can I fix it?

A: Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your quantification.[8] While column issues can be a cause, the mobile phase plays a critical role in achieving symmetrical peaks.

Step-by-Step Troubleshooting:

  • Check and Adjust Mobile Phase pH: As with resolution, pH is paramount for good peak shape.

    • Rationale: Unwanted secondary interactions between ionized analytes and residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing.[9] Maintaining an optimal pH ensures a consistent ionization state for amoxicillin, minimizing these interactions.

    • Actionable Advice: Verify the pH of your mobile phase. If you are using a previously prepared buffer, its pH may have changed over time. A pH around 5.0 is generally recommended to suppress silanol interactions for amoxicillin.[2]

  • Ensure Adequate Buffer Capacity: A buffer that is too dilute may not be able to control the on-column pH effectively.

    • Rationale: The sample itself can have a different pH than the mobile phase, leading to localized pH shifts at the column inlet if the buffer capacity is insufficient. This can cause peak distortion.

    • Actionable Advice: Consider increasing the buffer concentration (e.g., from 20 mM to 50 mM) to improve pH stability.

  • Sample Solvent Mismatch: The composition of the solvent used to dissolve the sample can significantly impact peak shape.

    • Rationale: Injecting a sample dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase can cause peak distortion, including fronting or splitting.[8]

    • Actionable Advice: Ideally, dissolve your amoxicillin standard and sample in the mobile phase itself.[5][6] If a different solvent must be used for solubility reasons, ensure it is as weak as or weaker than the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate amoxicillin and its impurities?

A1: A robust starting point, based on pharmacopeial methods and published literature, would be a buffered aqueous phase and an organic modifier.[2][7]

ComponentRecommendationRationale
Aqueous Phase 50 mM Potassium Phosphate MonobasicProvides good buffering capacity.
pH 5.0 (adjusted with potassium hydroxide)Optimal for controlling ionization and achieving good peak shape.[2]
Organic Modifier AcetonitrileOffers good selectivity and low viscosity.
Initial Composition 95:5 (Aqueous:Acetonitrile)A common starting ratio for isocratic separation of amoxicillin.[5]
Column C8 or C18 (L1 classification)Both are effective, with C8 sometimes offering better selectivity for polar impurities.[1][7][10][11]
Detection UV at 230 nmAmoxicillin has a strong absorbance at this wavelength.[2]

This starting condition can then be optimized based on the specific impurities present in your sample.

Q2: How does the mobile phase pH affect the stability of amoxicillin during analysis?

A2: Amoxicillin is susceptible to degradation, particularly hydrolysis of the β-lactam ring, which is pH-dependent.

  • Acidic Conditions (pH < 4): Can lead to the formation of amoxicillin penicilloic acids.[4]

  • Alkaline Conditions (pH > 7): Also accelerates the degradation of the β-lactam ring.[1] The stability of amoxicillin in solution decreases as the pH increases.[12]

Therefore, maintaining a mobile phase pH between 4.5 and 5.5 is a good compromise for achieving both good chromatography and minimizing on-column degradation.[3]

Q3: When should I consider using a gradient elution instead of an isocratic method?

A3: A gradient elution is preferable when your sample contains impurities with a wide range of polarities.

  • Isocratic Elution: Best suited for separating a few components with similar retention characteristics. If you only need to quantify amoxicillin and one or two closely eluting impurities, an isocratic method can be simpler and more robust.

  • Gradient Elution: Necessary when you have both very polar (early eluting) and non-polar (late eluting) impurities. A gradient allows for the separation of the polar impurities with a weak mobile phase at the beginning of the run, and then the elution of the more retained impurities by increasing the organic solvent concentration over time. Many stability-indicating methods for amoxicillin utilize a gradient approach.[1][4]

Experimental Workflow for Mobile Phase Optimization

The following diagram illustrates a systematic approach to optimizing your mobile phase for the separation of amoxicillin and its impurities.

MobilePhaseOptimization cluster_start Initial Conditions cluster_troubleshooting Troubleshooting & Optimization cluster_validation Finalization start Define Initial Method (e.g., USP monograph or literature) resolution Poor Resolution? start->resolution peak_shape Poor Peak Shape? resolution->peak_shape No adjust_pH Adjust pH (e.g., 4.5-5.5) resolution->adjust_pH Yes adjust_buffer Adjust Buffer Conc. (e.g., 20-50 mM) peak_shape->adjust_buffer Yes validate Validate Method (Specificity, Linearity, Accuracy, Precision) peak_shape->validate No adjust_organic Adjust Organic % (Isocratic or Gradient) adjust_pH->adjust_organic adjust_organic->resolution adjust_buffer->adjust_pH

Caption: A logical workflow for systematic mobile phase optimization.

References

  • Raju, C. B. V. N., et al. "RP-HPLC method for analysis of related substances in amoxicillin drug substance." Journal of Liquid Chromatography & Related Technologies, vol. 32, no. 16, 2009, pp. 2383-98.
  • Raju, C. B. V. N., et al. "RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance.
  • Suneetha, D., et al. "Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms." International Journal of Pharmaceutical Sciences and Research, vol. 3, no. 9, 2012, pp. 3334-38.
  • SIELC Technologies. "USP Method for the Analysis of Amoxicillin using the Legacy L1 Column." SIELC, 2023.
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC.
  • SynThink.
  • CORE. "A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms." CORE, 2014.
  • MicroSolv Technology Corporation. "Amoxicillin Alternative USP Method with HPLC." MicroSolv, 2023.
  • MDPI.
  • PubMed.
  • University of Alberta Libraries. "HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration." University of Alberta Libraries, 2000.
  • SlideShare. "amoxicilin determination by Hplc .prepared by :Razhan Salah othman." SlideShare, 2015.
  • Chromatography Forum. "Bad peak shape after x injections.
  • LCGC International. "Troubleshooting Basics, Part 4: Peak Shape Problems.
  • MDPI. "A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension." MDPI, 2020.
  • National Institutes of Health.

Sources

preventing on-column degradation of amoxicillin during HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing On-Column Degradation & Instability

Status: Operational | Tier: Level 3 (Senior Application Support)

Introduction: The "Active" Column Problem

Welcome to the technical guide for Amoxicillin analysis. If you are experiencing split peaks, "ghost" elution bands, or poor area reproducibility, you are likely encountering on-column degradation .

Unlike stable small molecules, Amoxicillin is a beta-lactam antibiotic that is chemically labile. It possesses a "shelf-life" not just in the vial, but during the milliseconds it travels through your HPLC column. The beta-lactam ring is susceptible to hydrolysis and dimerization, reactions that are catalyzed by pH , temperature , and residence time .

This guide treats your HPLC method not just as a separation tool, but as a chemical reactor that must be controlled.

Part 1: The Mechanism of Failure

To solve the issue, you must visualize the chemistry occurring inside your stainless steel column.

The Degradation Pathway

Amoxicillin degrades primarily via two pathways during HPLC analysis:

  • Hydrolysis: The

    
    -lactam ring opens to form Amoxicilloic Acid . This is pH-driven.[1]
    
  • Dimerization: Two amoxicillin molecules react to form Amoxicillin Diketopiperazine . This is concentration- and time-dependent.

Visualizing the Pathway

The following diagram illustrates the critical failure points where your analyte is lost.

AmoxicillinDegradation cluster_column Inside the HPLC Column Amox Amoxicillin (Intact Analyte) RingOpen Hydrolysis (Beta-Lactam Ring Opening) Amox->RingOpen pH > 6.0 or < 4.0 High Temp Dimerization Dimerization (High Conc. / Slow Flow) Amox->Dimerization On-Column Accumulation Acid Amoxicilloic Acid (Impurity A) RingOpen->Acid Dimer Amoxicillin Diketopiperazine (Impurity B) Dimerization->Dimer

Figure 1: The kinetic degradation pathways of Amoxicillin.[2][3] Note that these reactions can occur within the porous stationary phase if conditions are uncontrolled.

Part 2: Critical Control Parameters (CCP)

The following parameters are non-negotiable for stable Amoxicillin chromatography.

pH Management (The "Goldilocks" Zone)

Amoxicillin is amphoteric. It is unstable in alkaline conditions (rapid hydrolysis) and strongly acidic conditions.

  • Target pH: 4.8 – 5.2 (Phosphate buffer is standard).

  • Risk: At pH > 6.0, the hydrolysis rate increases exponentially.

ParameterRecommended RangeConsequence of Deviation
Mobile Phase pH 4.8 – 5.2 pH > 6: Rapid ring opening (Split peaks). pH < 3: Acid-catalyzed degradation.
Buffer Molarity 0.02M – 0.05MToo High: High ionic strength can catalyze hydrolysis. Too Low: Poor peak shape (tailing).
Column Temp 20°C – 25°C> 30°C: Increases reaction kinetics (Area loss).
Sample Temp 4°C (Strict)Ambient: ~10% degradation in 24h (Autosampler instability).
The "Residence Time" Factor

Because degradation is a kinetic process (rate-dependent), the time the molecule spends on the column matters.

  • Problem: If you use a long column (250mm) with a slow flow rate to improve resolution, you increase the time available for the molecule to degrade during separation.

  • Solution: Use shorter columns (100mm or 150mm) with higher linear velocities if resolution permits.

Part 3: Diagnostic Protocols (Self-Validating Systems)

Do not guess if degradation is happening. Use this protocol to prove it.

Protocol A: The Flow Rate Variation Test

This experiment differentiates between physical separation issues (column void, packing) and on-column chemical degradation .

Theory: If the peak distortion is physical, it will remain relatively constant (or improve) as you slow down. If it is chemical degradation, the distortion will worsen as you slow down (more time for reaction).

Steps:

  • Standard Run: Inject standard at normal flow (e.g., 1.0 mL/min). Record Area of Amoxicillin (

    
    ) and Area of Impurity (
    
    
    
    ).
  • Half-Speed Run: Inject same standard at 0.5 mL/min.

  • Analysis:

    • Calculate the ratio of Impurity to Main Peak (

      
      ).
      
    • Pass: If

      
      , the chemistry is stable.
      
    • Fail (Degradation): If

      
       (significantly), degradation is occurring on the column because the molecule spent twice as long in the reactor.
      
Troubleshooting Decision Tree

Troubleshooting Start Issue: Split Peak or Low Recovery CheckTemp Check Autosampler Temp (Is it 4°C?) Start->CheckTemp CheckPH Check Mobile Phase pH (Is it 4.8 - 5.2?) CheckTemp->CheckPH Yes FlowTest Run 'Flow Rate Variation Test' CheckPH->FlowTest Yes ResultChem Impurity Ratio Increases at Low Flow FlowTest->ResultChem ResultPhys Impurity Ratio Constant at Low Flow FlowTest->ResultPhys ActionChem DIAGNOSIS: On-Column Degradation 1. Lower Column Temp 2. Adjust pH to 5.0 3. Reduce Column Length ResultChem->ActionChem ActionPhys DIAGNOSIS: Physical Issue 1. Replace Column (Void) 2. Check Guard Column 3. Check Filter Frit ResultPhys->ActionPhys

Figure 2: Logical workflow for isolating the source of peak distortion.

Part 4: Frequently Asked Questions (FAQs)

Q1: My standard area counts decrease progressively over a long sequence (e.g., 20 hours). Is the column failing?

  • Answer: Likely not. This is usually in-vial hydrolysis . Even at pH 5.0, Amoxicillin slowly hydrolyzes in aqueous solution.

  • Fix:

    • Ensure autosampler is at 4°C.

    • Use "bracketed" calibration standards (inject a fresh standard every 5–6 samples) to compensate for the drift.

    • Limit run times to <12 hours per batch if possible.

Q2: I see a "Ghost Peak" eluting just before Amoxicillin. What is it?

  • Answer: This is often Amoxicilloic Acid (the hydrolysis product) or Amoxicillin Dimer .

  • Diagnostic: If this peak grows larger when you leave the sample in the autosampler longer, it is forming in the vial. If it appears constant regardless of vial time but changes with flow rate, it is forming on the column.

Q3: Can I use Methanol instead of Acetonitrile?

  • Answer: Acetonitrile is preferred. Methanol can sometimes participate in transesterification reactions with beta-lactams under high pressure/temperature, though this is rare. Acetonitrile also produces lower backpressure, allowing for faster flow rates (reducing residence time/degradation).

Q4: Should I use a stainless steel or PEEK column?

  • Answer: Standard stainless steel is generally acceptable for Amoxicillin. However, if you observe severe tailing that pH adjustment cannot fix, trace metal ions (Iron) from the frit might be chelating with the antibiotic. In this specific edge case, a PEEK-lined column or adding EDTA to the mobile phase can help, but pH is the primary culprit 90% of the time.

References

  • United States Pharmacopeia (USP). Monograph: Amoxicillin. (Standard analytical method utilizing Phosphate Buffer pH 5.0 and Acetonitrile).[4]

  • European Pharmacopoeia (Ph.[4][5] Eur.). Amoxicillin Trihydrate Monograph 0260.[5] (Details impurity profile including Amoxicilloic acid and diketopiperazine).

  • Nageswara Rao, G., et al. (2009). "RP-HPLC method for analysis of related substances in Amoxicillin drug substance." Acta Chromatographia. (Validates pH 5.0 and C8 column usage to minimize degradation).

  • Gjolberg, O., et al. "Kinetic studies of the degradation of amoxicillin in aqueous solution.
  • BenchChem Technical Support. "Analysis of Amoxicillin Degradation Products." (Overview of hydrolysis mechanisms).

Sources

Technical Support Center: LC-MS Analysis of Amoxicillin & Open-Ring Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Open Ring" Paradox

Analyzing Amoxicillin (AMX) is routine; analyzing its hydrolysis product, Amoxicilloic Acid (the "open ring" form) , is a distinct challenge that often blindsides researchers.

The core issue is polarity . When the beta-lactam ring opens, the molecule exposes a free carboxylic acid and a secondary amine, significantly increasing polarity. On standard C18 columns, Amoxicilloic Acid often elutes in the void volume (


), exactly where salts, phospholipids, and unretained matrix components cause the most severe ion suppression.

This guide addresses the specific matrix effects plaguing the open-ring metabolite and provides validated workflows to resolve them.

Part 1: Diagnostic Workflow

Q: How do I definitively confirm that matrix effects are causing my low sensitivity for Amoxicilloic Acid?

A: Do not rely solely on extraction recovery calculations. You must perform a Post-Column Infusion (PCI) experiment. This distinguishes between "poor extraction" and "signal suppression."

The PCI Protocol:

  • Setup: Tee-in a constant flow (e.g., 10 µL/min) of Amoxicilloic Acid standard (1 µg/mL) into the effluent from the LC column before it enters the MS source.

  • Injection: Inject a blank matrix extract (plasma/urine) via the autosampler.

  • Observation: Monitor the baseline of the Amoxicilloic Acid transition.

  • Interpretation: A dip in the baseline at the retention time of your analyte indicates ion suppression.

MatrixEffectWorkflow Start Start Diagnosis Infusion Setup Post-Column Infusion (PCI) Start->Infusion InjectBlank Inject Blank Matrix Extract Infusion->InjectBlank Monitor Monitor Baseline (MRM of Analyte) InjectBlank->Monitor Decision Baseline Dip at Rt? Monitor->Decision Suppression CONFIRMED: Matrix Effect Decision->Suppression Yes NoSuppression ISSUE: Extraction/Stability Decision->NoSuppression No

Figure 1: Decision logic for diagnosing signal loss using Post-Column Infusion.

Part 2: Troubleshooting & Optimization Guides

Issue 1: The "Void Volume" Trap

Q: My Amoxicilloic Acid peak elutes at 0.8 min on a C18 column, co-eluting with the salt front. How do I increase retention?

A: Standard C18 columns cannot retain the zwitterionic open-ring form sufficiently. You must switch to a phase capable of Polar Retention .

Recommended Strategy:

  • Switch to HSS T3 or Polar-Embedded C18: These columns withstand 100% aqueous mobile phases and interact with polar groups, pushing the analyte away from the void volume.

  • HILIC Mode (The "Nuclear" Option): If RPLC fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for Amoxicilloic Acid. It elutes non-polar phospholipids early and retains the polar metabolite late, effectively reversing the elution order and avoiding suppression.

ParameterReversed Phase (Optimization)HILIC (Alternative)
Column C18 with polar endcapping (e.g., HSS T3)Bare Silica or Zwitterionic (ZIC-HILIC)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.5) in 95% ACN
Mobile Phase B Acetonitrile10 mM Ammonium Formate (pH 3.5) in Water
Why it works Hydrophobic retention + polar interactionPartitioning into water layer on silica surface
Issue 2: Phospholipid Interference

Q: I see significant suppression even after switching columns. What is the source?

A: It is likely Glycerophosphocholines (GPCh) . In protein precipitation (PPT), phospholipids are not removed; they elute late in RPLC and can wrap around to the next injection or co-elute if the gradient is too shallow.

The Fix: In-Source Phospholipid Monitoring Add the transition m/z 184 → 184 (positive mode) to your method. This monitors the phosphocholine head group. If this trace overlaps with your Amoxicilloic Acid peak, you must modify your extraction.

Protocol: Phospholipid Removal Plate (PLR) Instead of standard PPT, use a PLR plate (e.g., Ostro, HybridSPE).

  • Load 100 µL Plasma.[1]

  • Add 300 µL 1% Formic Acid in Acetonitrile.

  • Apply vacuum.

  • Result: Proteins precipitated, phospholipids retained on the filter, analyte passes through.

Issue 3: False Positives (In-Source Fragmentation)

Q: I detect Amoxicilloic Acid in my standard Amoxicillin injection. Is my standard degrading?

A: Not necessarily. This is often In-Source Degradation . Amoxicillin (Parent, m/z 366) can lose the beta-lactam ring energy in the hot ESI source, forming an ion at m/z 384 (if water adduct forms) or fragmenting to mimic the open ring.

Validation Step: You must chromatographically separate the Parent (Amoxicillin) from the Metabolite (Amoxicilloic Acid).

  • If the peaks co-elute, you cannot distinguish biological metabolite from instrumental artifact.

  • Ensure baseline separation (

    
    ) between Amoxicillin and Amoxicilloic Acid.
    

Part 3: Mechanistic Insight

Understanding the degradation pathway is crucial for selecting the right MRM transitions and understanding polarity shifts.

DegradationPathway Amox Amoxicillin (Parent) (Beta-Lactam Ring Intact) m/z 366 [M+H]+ Hydrolysis Hydrolysis (+H2O) (pH > 7 or Enzymatic) Amox->Hydrolysis Acid Amoxicilloic Acid (Open Ring) (High Polarity / Zwitterionic) m/z 384 [M+H]+ Hydrolysis->Acid Decarboxylation Acidic Conditions (-CO2) Acid->Decarboxylation Diketo Amoxicillin Diketopiperazine (Cyclization) m/z 366 [M+H]+ Decarboxylation->Diketo

Figure 2: Degradation pathway of Amoxicillin leading to the open-ring metabolite (Amoxicilloic Acid) and subsequent diketopiperazine formation.

Part 4: Validated Experimental Protocol

Optimized Extraction for Plasma (PLR Method)
StepActionCritical Note
1. Aliquot Transfer 50 µL Plasma to PLR Plate.Keep samples on ice to prevent hydrolysis.
2. IS Addition Add 20 µL Amoxicillin-d4 (IS).Use SIL-IS to correct for matrix effects.
3. Precipitation Add 150 µL 1% Formic Acid in ACN.Acid stabilizes the beta-lactam ring during prep.
4. Mixing Aspirate/dispense or vortex 1 min.Ensure complete protein crash.
5. Elution Apply vacuum (5-10 inHg).Collect filtrate.
6. Dilution Dilute filtrate 1:1 with Water.CRITICAL: Reduces solvent strength to prevent peak broadening on HSS T3 columns.
References
  • Nägele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MSn and accurate mass determination by ESI TOF. Journal of the American Society for Mass Spectrometry, 16(10), 1670-1676.[2] Link

  • Chaudhary, D. V., et al. (2015).[1] Analysis of Amoxicillin and Clavulanic Acid by UPLC-MS/MS in Human Plasma for Pharmacokinetic Application.[1] Journal of Modern Drug Discovery and Drug Delivery Research, 2(3).[1] Link

  • Fakhari, K., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. The Analyst, 146, 6343-6356. Link

  • Reyns, T., et al. (2008). Rapid method for the quantification of amoxicillin and its major metabolites in pig tissues by liquid chromatography-tandem mass spectrometry with emphasis on stability issues. Journal of Chromatography B, 861(1), 108-116. Link

Sources

Technical Support Center: Optimization of Extraction Methods for Amoxicillin & Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Extraction Methods for Amoxicillin Degradation Products Role: Senior Application Scientist Audience: Pharmaceutical Researchers, QA/QC Scientists, Bioanalytical Chemists

Introduction: The Race Against Hydrolysis

Welcome to the Technical Support Center. If you are analyzing Amoxicillin (AMX) and its degradation products (DPs)—specifically Amoxicilloic Acid (AMA) and Amoxicillin Diketopiperazine (DIK) —you are fighting two battles: polarity and instability .

Amoxicillin is a


-lactam antibiotic.[1][2] Its primary failure mode during extraction is the hydrolysis of the 

-lactam ring, a reaction accelerated by pH extremes and temperature. Furthermore, the degradation products are often more polar than the parent compound, making standard C18 retention strategies ineffective.

This guide provides self-validating protocols and troubleshooting workflows to ensure you extract the truth of your sample, not an artifact of your preparation method.

Module 1: Sample Preparation & Stability (The "Pre-Extraction" Phase)

The Golden Rule: Never allow your sample to reach room temperature or extreme pH before the moment of injection.

FAQ 1: My Amoxicillin recovery is low, and I see high levels of Amoxicilloic Acid. Is my extraction failing?

Diagnosis: Likely not an extraction failure, but a stability failure . You are likely creating the degradation product during the process. Mechanism: The


-lactam ring is highly strained. In the presence of nucleophiles (like water) and catalysts (H+ or OH-), it opens to form Amoxicilloic Acid. This reaction follows pseudo-first-order kinetics.

Troubleshooting Protocol:

  • Temperature Lock: Keep all samples at 2–8°C (ice bath) throughout the entire workflow.

  • pH Buffering: Check the pH of your sample matrix. AMX is most stable at pH 5.8 – 6.5 .

    • If Urine/Plasma: Buffer immediately upon collection with 1M Phosphate Buffer (pH 6.0).

    • Avoid: Strong acid/base precipitation.

  • Solvent Choice: Avoid unbuffered water for reconstitution. Use 95:5 Water:Acetonitrile (v/v) with 0.1% Formic Acid to maintain a slightly acidic environment that stabilizes the ring without inducing acid hydrolysis.

FAQ 2: How do I prevent "in-source" degradation during LC-MS/MS?

Issue: High desolvation temperatures can degrade AMX into DIK inside the source, leading to false positives for the degradation product. Validation Step: Inject a pure AMX standard. If you see a peak at the retention time of DIK or AMA, lower your desolvation temperature (try < 400°C) and declustering potential.

Module 2: Solid Phase Extraction (SPE) Optimization

Core Directive: Standard C18 silica is often insufficient for retaining the highly polar Amoxicilloic Acid. You must use a Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent.

Visual Workflow: The HLB Extraction Protocol

SPE_Workflow Start Sample Pre-treatment Load Load Cartridge (HLB, 60mg) Start->Load Adjust to pH 6.0 Wash1 Wash 1: 5% MeOH in Water (Remove Salts) Load->Wash1 Wash2 Wash 2: Water (pH 6.0) (Remove Proteins) Wash1->Wash2 Decision Target Analyte? Wash2->Decision Elute_AMX Elute: 100% MeOH (Target: Amoxicillin) Decision->Elute_AMX Parent Only Elute_Polar Elute: 90:10 ACN:Water (Target: Amoxicilloic Acid) Decision->Elute_Polar Degradation Products Evap Evaporate & Reconstitute (Max 35°C, N2 stream) Elute_AMX->Evap Elute_Polar->Evap

Figure 1: Optimized SPE workflow for simultaneous extraction of Amoxicillin and polar metabolites using HLB cartridges.

FAQ 3: I am losing Amoxicilloic Acid during the wash step. What is happening?

Cause: Amoxicilloic acid is extremely polar (logP < 0). If your wash step contains too much organic solvent (e.g., >5% Methanol), you will wash it off the HLB cartridge. Solution:

  • Wash Step Revision: Use 100% Water (buffered to pH 6.0) for the wash. Do not use organic modifiers in the wash if quantifying metabolites.

  • Dry Step: Ensure the cartridge is dried under vacuum for 5 minutes before elution to prevent water immiscibility issues, although HLB is water-wettable.

FAQ 4: Which cartridge is best? C18 vs. HLB vs. MAX?
FeatureC18 (Silica-based)HLB (Polymeric)MAX (Mixed-Mode Anion Exchange)
Mechanism Hydrophobic InteractionHydrophobic + HydrophilicHydrophobic + Ion Exchange
AMX Retention GoodExcellentExcellent
Amoxicilloic Acid Retention Poor (Elutes in void)Good (Retains polar compounds)Best (Retains via carboxyl group)
Recommendation Not RecommendedStandard Choice Use for Complex Matrices (Urine)

Expert Tip: If you are analyzing urine (high salt/interference), switch to Mixed-Mode Anion Exchange (MAX) . Amoxicilloic acid has a free carboxylic acid. Load at pH 7.0 (ionized), wash with neutral solvents, and elute with 2% Formic Acid in Methanol to neutralize the charge and release the compound.

Module 3: Protein Precipitation (High-Throughput)

For plasma samples where SPE is too slow, Protein Precipitation (PP) is the alternative.

FAQ 5: Acetonitrile or Methanol for precipitation?

Recommendation: Acetonitrile (ACN) . Reasoning:

  • Efficiency: ACN precipitates proteins more effectively than MeOH at a 3:1 ratio.

  • Stability: Methanol can participate in methanolysis of the

    
    -lactam ring under acidic conditions, creating methyl-ester artifacts. ACN is aprotic and safer for 
    
    
    
    -lactams.

Protocol:

  • Aliquot 100 µL Plasma.

  • Add 300 µL cold Acetonitrile (-20°C).

  • Vortex aggressively (30 sec).

  • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Inject supernatant immediately (or dilute with water to match mobile phase).

Module 4: Chromatographic Separation & Matrix Effects

Visual Pathway: Degradation Dynamics

Degradation_Path AMX Amoxicillin (Parent) AMA Amoxicilloic Acid (Hydrolysis Product) AMX->AMA pH > 7 or pH < 4 + H2O DIK Amoxicillin Diketopiperazine AMX->DIK Direct Pathway (Minor) AMA->DIK Acidic pH Decarboxylation

Figure 2: Primary degradation pathways. Note that Amoxicilloic Acid is the precursor to Diketopiperazine in acidic conditions.

FAQ 6: I have severe ion suppression at the retention time of Amoxicilloic Acid.

Cause: Amoxicilloic acid elutes early (near the void volume) on Reverse Phase columns because it is very polar. This is the "danger zone" for unretained salts and phospholipids. Solution:

  • Column Switch: Move to a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Why? HILIC retains polar compounds longer. AMA will elute after the matrix suppression zone.

  • Mobile Phase: Use Ammonium Formate (10mM, pH 3.5) in the aqueous phase.[3][4][5] The buffer helps ionize the carboxylic groups consistently.

References

  • Giles, A. et al. (2024). An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems. National Institutes of Health. Retrieved from [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • SciELO. (2024). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules. Retrieved from [Link]

  • ResearchGate. (2021). Solid-Phase Extraction of Amoxicillin in Aqueous System by Using Mg-Al-Oxalate LDH. Retrieved from [Link]

Sources

Technical Support Center: Impact of Buffer Selection on Amoxicillin Degradation Rate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical, yet often overlooked, impact of buffer selection on the stability of amoxicillin. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimental work.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles governing the interaction between buffers and amoxicillin stability.

Q1: Why is buffer selection so critical for amoxicillin stability studies?

A1: Buffer selection is paramount because amoxicillin's degradation is highly pH-dependent and susceptible to catalysis by the buffer species themselves. The primary degradation pathway for amoxicillin, like other β-lactam antibiotics, is the hydrolysis of the strained β-lactam ring.[1] This reaction is subject to both specific- and general acid-base catalysis.

  • Specific Acid-Base Catalysis: This is catalysis by H+ and OH- ions, making pH a master variable. Amoxicillin generally shows maximum stability in the slightly acidic to neutral pH range of approximately 5.8-6.5.[2]

  • General Acid-Base Catalysis: This is where the undissociated buffer acid or the conjugate base acts as a proton donor or acceptor, respectively, to catalyze the hydrolysis. This means that even at the same optimal pH, different buffer species can lead to vastly different degradation rates. For instance, phosphate and citrate buffer ions are known to actively catalyze the degradation of amoxicillin.[3][4]

Q2: What are the primary degradation pathways for amoxicillin in aqueous solutions?

A2: The main degradation pathways for amoxicillin in aqueous solution are:

  • Hydrolysis of the β-Lactam Ring: This is the most significant pathway. Nucleophilic attack (often by water or hydroxide ions) on the carbonyl carbon of the β-lactam ring leads to its opening, forming the inactive amoxicillin penicilloic acid.[5] This process is irreversible and results in a complete loss of antibacterial activity.

  • Aminolysis (Autocatalysis): The primary amino group on the side chain of one amoxicillin molecule can act as a nucleophile, attacking the β-lactam ring of another molecule. This leads to the formation of dimers and subsequently polymers.[3] This pathway is concentration-dependent and becomes more significant at higher amoxicillin concentrations.[3]

  • Oxidation: The thioether group in the thiazolidine ring can be oxidized, forming amoxicillin-S-oxide.[2]

The selection of a buffer system can influence the rate of these pathways, particularly the hydrolysis of the β-lactam ring.

AmoxicillinDegradation Amoxicillin Amoxicillin Hydrolysis Hydrolysis (H₂O, OH⁻, Buffer Ions) Amoxicillin->Hydrolysis Aminolysis Aminolysis (Self-Catalysis) Amoxicillin->Aminolysis Oxidation Oxidation Amoxicillin->Oxidation PenicilloicAcid Amoxicillin Penicilloic Acid (Inactive) Hydrolysis->PenicilloicAcid β-Lactam Ring Opening Dimers Dimers / Polymers (Inactive) Aminolysis->Dimers Concentration Dependent S_Oxide Amoxicillin-S-Oxide (Inactive) Oxidation->S_Oxide

Caption: Primary degradation pathways of amoxicillin in aqueous solution.

Q3: How do different buffer species (e.g., phosphate, citrate) mechanistically influence amoxicillin degradation?

A3: Buffer ions can act as nucleophiles or as general acid/base catalysts, directly participating in the hydrolysis of the β-lactam ring.

  • Phosphate Buffers: The dihydrogen phosphate (H₂PO₄⁻) and, more significantly, the hydrogen phosphate (HPO₄²⁻) ions are known to be effective catalysts. The HPO₄²⁻ ion can act as a nucleophile, directly attacking the β-lactam carbonyl carbon, or as a general base, activating a water molecule to become a more potent nucleophile. This catalytic effect is a well-documented reason for the accelerated degradation of penicillins in phosphate buffers compared to other systems.[4][6]

  • Citrate Buffers: Citrate ions, particularly mono- and di-hydrogen citrate, also catalyze amoxicillin degradation. The carboxylate groups on the citrate molecule can function as general bases, facilitating the nucleophilic attack by water on the β-lactam ring. However, some studies have found citrate buffers to be less aggressive than phosphate buffers for certain penicillins, suggesting the stability order can be drug-specific.[6] For amoxicillin specifically, while citrate is known to have a catalytic effect, it is sometimes used to maintain an optimal pH between 5.8 and 6.5. The key is that the concentration and specific pH will dictate the extent of this catalysis.

Section 2: Troubleshooting & Experimental Design

This section provides practical guidance for addressing common experimental problems and designing robust stability studies.

Q4: My amoxicillin is degrading much faster than literature values suggest. Could my buffer be the cause?

A4: Absolutely. If you observe unexpectedly rapid degradation, your buffer system should be a primary suspect. Here’s a troubleshooting workflow:

TroubleshootingWorkflow Start Unexpectedly Fast Amoxicillin Degradation CheckBuffer Step 1: Verify Buffer Identity & Concentration Start->CheckBuffer CheckpH Step 2: Re-measure pH of the Amoxicillin Solution (Not just the stock buffer) CheckBuffer->CheckpH pH_Shift Did pH shift after adding Amoxicillin? CheckpH->pH_Shift Buffer_Capacity Root Cause: Inadequate Buffer Capacity. Degradation products are acidic. pH_Shift->Buffer_Capacity Yes Catalysis Root Cause: General Acid-Base Catalysis by Buffer Species pH_Shift->Catalysis No Increase_Capacity Solution: Increase buffer concentration. Buffer_Capacity->Increase_Capacity Switch_Buffer Solution: Test a 'non-catalytic' buffer (e.g., MES, MOPS, or simple acid/base adjusted water if possible) Catalysis->Switch_Buffer

Caption: Troubleshooting workflow for rapid amoxicillin degradation.

  • Verify pH: The degradation of amoxicillin produces acidic byproducts (like amoxicillin penicilloic acid), which can lower the pH of the solution if the buffer capacity is insufficient.[3] This pH drop can then accelerate further degradation. Measure the pH of your actual experimental sample at various time points, not just the stock buffer.

  • Evaluate Buffer Species: As discussed, phosphate and citrate buffers are known to actively catalyze degradation.[3] If you are using one of these, the buffer itself is likely contributing significantly to the observed rate.

  • Consider Buffer Concentration: The rate of general acid-base catalysis is dependent on the concentration of the catalytic buffer species. A higher buffer concentration can lead to faster degradation, even if the pH is optimal.

  • Actionable Solution: Prepare a parallel experiment where amoxicillin is dissolved in high-purity water with the pH adjusted to the target value using a dilute, strong acid/base (e.g., HCl/NaOH) without any buffer species. Compare the degradation rate in this unbuffered (or minimally buffered) solution to your buffered system. If the stability is significantly improved, it strongly indicates your buffer species are catalytic.

Q5: How do I design a robust experiment to screen for the optimal buffer for my amoxicillin formulation?

A5: A systematic buffer screening study is essential. The goal is to identify a buffer system that provides maximum stability by maintaining the optimal pH with minimal catalytic effect.

Protocol: Buffer Screening for Amoxicillin Stability

1. Objective: To determine the degradation rate constant of amoxicillin in a panel of different buffer systems at a constant pH and temperature.

2. Materials:

  • Amoxicillin reference standard

  • Buffer reagents (e.g., Potassium Phosphate, Sodium Citrate, MES, MOPS)

  • Acids/Bases for pH adjustment (e.g., Phosphoric Acid, NaOH)

  • High-purity water

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[2]

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

3. Buffer Preparation:

  • Prepare stock solutions (e.g., 0.1 M) of at least three different buffer systems (e.g., Phosphate, Citrate, and a non-catalytic buffer like MES).

  • Adjust the pH of each buffer stock to the target pH (e.g., 6.5) using a strong acid or base.

4. Sample Preparation:

  • Accurately prepare a stock solution of amoxicillin in high-purity water.

  • For each buffer system being tested, create a reaction solution by diluting the amoxicillin stock into the buffer to achieve the final desired concentration (e.g., 1 mg/mL). Ensure the final buffer concentration is consistent across all samples (e.g., 20 mM).[2]

  • Prepare a control sample using high-purity water adjusted to the same pH without a buffer.

5. Stability Study Execution:

  • Place all prepared samples into a temperature-controlled incubator set to a specific temperature (e.g., 40°C for an accelerated study).[4]

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Immediately dilute the aliquot with cold mobile phase to quench the degradation reaction and prepare it for HPLC analysis.[3]

6. HPLC Analysis:

  • Use a validated, stability-indicating HPLC method. A common method involves:

    • Column: C18, 250 mm x 4.6 mm, 5 µm[2]

    • Mobile Phase: A gradient of phosphate buffer (e.g., 20 mM, pH 5.0) and an organic modifier like methanol or acetonitrile.[2]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm[2]

    • Column Temperature: 30°C

  • Inject each sample and record the peak area of the intact amoxicillin.

7. Data Analysis:

  • For each buffer system, plot the natural logarithm of the amoxicillin concentration (ln[Amox]) versus time.

  • If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is equal to the negative of the observed pseudo-first-order rate constant (-k_obs).

  • Compare the k_obs values across the different buffer systems. The buffer with the smallest k_obs value (flattest slope) is the one that provides the greatest stability under the tested conditions.

Section 3: Data Interpretation & Advanced Topics

Q6: What quantitative data is available on amoxicillin degradation in different buffers?

A6: The degradation rate of amoxicillin is highly dependent on pH, temperature, and buffer concentration, making direct comparisons between studies difficult. However, the general trend observed in the literature is that buffers with species that can act as nucleophiles or general acid-base catalysts will accelerate degradation.

Table 1: Relative Catalytic Effect of Common Buffers on Penicillin Degradation

Buffer TypeRelative StabilityPrimary Catalytic Mechanism
PhosphateLowGeneral acid-base catalysis by H₂PO₄⁻ and HPO₄²⁻ ions.[4][6]
CitrateLow to ModerateGeneral base catalysis by carboxylate groups.[3]
AcetateModerateGeneral base catalysis by acetate ion.
MES / MOPSHighZwitterionic "Good's" buffers with sterically hindered amine groups, reducing nucleophilic potential.

Note: This table provides a qualitative comparison. The actual stability order can vary based on the specific penicillin derivative, pH, and temperature. A study on Penicillin G, a related β-lactam, clearly demonstrated the stability order to be: citrate buffer > acetate buffer > phosphate buffer.[6]

Q7: Beyond buffer species, what other factors should I control in my stability study?

A7: Several other factors are critical for obtaining reliable and reproducible data:

  • Ionic Strength: While often a secondary effect compared to pH and buffer catalysis, the ionic strength of the solution can influence reaction rates. It's good practice to maintain a consistent ionic strength across different buffer systems if possible, often by adding a non-reactive salt like NaCl or KCl.

  • Temperature: Amoxicillin degradation is highly temperature-dependent. Follow the Arrhenius equation.[4] Precise temperature control (±0.5°C) is crucial for accurate kinetic studies.[3]

  • Trace Metals: Divalent metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺), can catalyze the hydrolysis of β-lactam antibiotics.[7][8] Using high-purity water and reagents is essential to avoid unintended metal-ion catalysis. Consider using a chelating agent like EDTA in your buffer if metal contamination is suspected, but first verify that the chelator itself does not impact stability.

  • Light Exposure: While hydrolysis is the primary concern, photodegradation can also occur.[9] It is advisable to protect amoxicillin solutions from light, especially during long-term stability studies, by using amber vials or covering containers with foil.

By carefully considering and controlling these variables, you can ensure that your experimental results accurately reflect the impact of your chosen buffer system on amoxicillin stability.

References

  • An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). (2024). National Institutes of Health (NIH). Available at: [Link]

  • Scoping the stability of amoxicillin for use in Outpatient Parenteral Antimicrobial Therapy (OPAT) services in accordance with the requirements of the UK NHS Yellow Cover Document. (2022). Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Degradation kinetics of the antibiotics studied. (A) Amoxicillin at pH 4.0. ResearchGate. Available at: [Link]

  • Degradation mechanism of amoxicillin using clay supported nanoscale zero-valent iron. ResearchGate. Available at: [Link]

  • Photodegradation of Amoxicillin in Aqueous Systems: A Review. (2024). MDPI. Available at: [Link]

  • Photocatalytic degradation of Amoxicillin in pharmaceutical wastewater: A potential tool to manage residual antibiotics. ResearchGate. Available at: [Link]

  • Effect of Buffer Solution and Temperature on the Stability of Penicillin G. (2012). ACS Publications. Available at: [Link]

  • Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. (2022). MDPI. Available at: [Link]

  • A review of radical and non-radical degradation of amoxicillin by using different oxidation process systems. (2022). PubMed. Available at: [Link]

  • Degradation of antibiotic amoxicillin from pharmaceutical industry wastewater into a continuous flow reactor using supercritical water gasification. (2023). PubMed. Available at: [Link]

  • Accelerated stability and antimicrobial sensitivity studies of amoxicillin dry suspensions marketed in Bangladesh. (2011). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Amoxicillin, stability and solubility. CABI.org. Available at: [Link]

  • Amoxicillin degradation in the heat, light, or heterogeneous catalyst activated persulfate systems: Comparison of kinetics, mechanisms and toxicities. (2023). PubMed. Available at: [Link]

  • Combined Analytical and Clinical Performance Evaluation of a Novel Dengue NS1 Rapid Test in a Real-World Endemic Setting. (2024). MDPI. Available at: [Link]

  • Degradation of antibiotics amoxicillin by Co3O4-catalyzed peroxymonosulfate system. ResearchGate. Available at: [Link]

  • RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. AKJournals. Available at: [Link]

  • Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. (2022). National Institutes of Health (NIH). Available at: [Link]

  • RP-HPLC method for analysis of related substances in amoxicillin drug substance. AKJournals. Available at: [Link]

  • Factors affecting the hydrolysis of the antibiotic amoxicillin in the aquatic environment. ScienceDirect. Available at: [Link]

  • Stability Studies on Reconstituted Amoxicillin-Clavulanic Acid Oral Powder by HPLC Method Development and Quantification. Research India Publications. Available at: [Link]

  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Semantic Scholar. Available at: [Link]

  • Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography. (2009). PubMed. Available at: [Link]

  • Stability studies of reconstituted oral amoxicillin suspension (125mg/5ml) under different temperature storage conditions. ResearchGate. Available at: [Link]

  • Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. (2016). MDPI. Available at: [Link]

  • New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. ResearchGate. Available at: [Link]

  • Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Agilent Technologies. Available at: [Link]

  • Factors affecting the hydrolysis of the antibiotic amoxicillin in the aquatic environment. (2022). PubMed. Available at: [Link]

  • Self-catalyst degradation of amoxicillin in alkaline condition driven by superoxide radical. ResearchGate. Available at: [Link]

Sources

enhancing the sensitivity of amoxicillin open ring detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Sensitivity for Amoxicilloic Acid & Degradants

Ticket ID: T-AMX-001 | Status: Active | Tier: Advanced Application Support

Executive Summary: The "Open Ring" Challenge

You are likely here because your standard HPLC-UV method is failing to quantify Amoxicilloic Acid (AMA) at trace levels.

The Problem: The opening of the beta-lactam ring (hydrolysis) destroys the structural integrity responsible for specific UV absorption profiles found in the parent drug. Furthermore, Amoxicilloic Acid is highly polar and amphoteric, causing it to elute near the void volume on standard C18 columns, leading to poor sensitivity and integration errors.

The Solution: Sensitivity enhancement requires a shift in detection physics (Mass Spectrometry) or chemical modification (Derivatization). This guide covers both.

Module 1: The Degradation Landscape

Understanding the target analyte is the first step to detection.

When Amoxicillin degrades (via pH stress or beta-lactamase activity), the four-membered beta-lactam ring opens.[1] This adds a water molecule (+18 Da) to form Amoxicilloic Acid . This intermediate is unstable and often cyclizes further into Amoxicillin Diketopiperazine (DIKETO) .

Pathway Visualization

AmoxicillinDegradation AMX Amoxicillin (Parent Drug) [M+H]+: 366 AMA Amoxicilloic Acid (Open Ring) [M+H]+: 384 AMX->AMA + H2O (Hydrolysis/Beta-Lactamase) DIKETO Amoxicillin Diketopiperazine (Cyclized) [M+H]+: 366 AMA->DIKETO - H2O (Acidic pH Cyclization) PENILLOIC Amoxicillin Penilloic Acid (Decarboxylated) AMA->PENILLOIC - CO2 (Decarboxylation)

Figure 1: The primary degradation pathway. Note that Amoxicilloic Acid (AMA) is +18 Da relative to the parent, while the Diketopiperazine returns to the parent mass but with a distinct retention time.

Module 2: LC-MS/MS Optimization (Gold Standard)

For detection limits in the ng/mL (ppb) range.

LC-MS/MS is the preferred method for "open ring" detection because it bypasses the lack of chromophores. However, the polarity of Amoxicilloic Acid causes ion suppression.

Protocol: Chromatographic Separation

Crucial Change: Do not use a standard C18 column. The open ring structure is too polar.

ParameterRecommendationRationale
Column Phase HILIC or Polar-Embedded C18 (e.g., Luna Omega Polar)HILIC retains polar metabolites that otherwise co-elute with salts/matrix at the void volume.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH stabilizes the protonated species [M+H]+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Flow Rate 0.3 - 0.5 mL/minLower flow rates enhance ionization efficiency in ESI.
MS/MS Transitions (MRM)

Configure your Triple Quadrupole (QqQ) with these transitions. Note: Amoxicilloic Acid has a precursor mass of ~384 m/z.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Amoxicillin 366.1 [M+H]+349.0114.015 - 25
Amoxicilloic Acid 384.1 [M+H]+ 323.1 160.1 20 - 30
Diketopiperazine 366.1 [M+H]+160.1114.025 - 35

Technical Note: The transition 384 -> 323 corresponds to the loss of the amino group and decarboxylation specific to the open ring structure.

Module 3: Derivatization Workflows (The UV/FL Workaround)

If you lack MS capabilities, you must chemically tag the open ring to see it.

The open beta-lactam ring exposes secondary amines and carboxylic groups that can be targeted.

Method A: Formaldehyde Derivatization (Fluorescence)

This method creates a fluorescent derivative, significantly lowering the Limit of Detection (LOD) compared to native UV.

  • Preparation: Mix 500 µL of sample with 100 µL of 20% Formaldehyde and 100 µL of 20% TCA (Trichloroacetic acid).

  • Reaction: Heat at 100°C for 30 minutes .

  • Mechanism: This harsh condition forces the formation of a fluorescent degradation product (often associated with the diketopiperazine pathway) that is highly detectable.

  • Detection:

    • Excitation: 355 nm

    • Emission: 435 nm[2]

  • Result: LOD improves from ~1 ppm (UV) to ~10 ppb (Fluorescence).

Method B: Fluorescamine (Primary Amines)

Fluorescamine reacts with primary amines (present in the side chain of amoxicillin and amoxicilloic acid) to form highly fluorescent pyrrolinones.

  • Pros: Reaction is instantaneous at room temperature.[3]

  • Cons: The derivative is unstable in water; analyze immediately.

Module 4: Troubleshooting Guide

Decision Tree: Method Selection

MethodSelection Start Start: Select Detection Method Conc Expected Concentration? Start->Conc High High (>1 ppm) Conc->High Quality Control Low Trace (<1 ppm) Conc->Low Residue Analysis UV HPLC-UV (230 nm) *Poor Sensitivity for Open Ring* High->UV MS LC-MS/MS (HILIC Mode) Low->MS Equipment Available? Deriv Derivatization (Formaldehyde/Fluorescence) Low->Deriv No MS Available

Figure 2: Workflow for selecting the appropriate detection technique based on sensitivity needs.

Frequently Asked Questions (FAQs)

Q: Why does Amoxicilloic Acid elute in the void volume (dead time)? A: The opening of the beta-lactam ring exposes a free carboxylic acid and a secondary amine, making the molecule highly polar. On a standard C18 column, it interacts more with the water in the mobile phase than the stationary phase.

  • Fix: Switch to a HILIC column or use an Ion-Pairing reagent (e.g., Sodium Octanesulfonate) in your mobile phase to increase retention.

Q: My LC-MS signal for the open ring is suppressing. Why? A: This is likely due to co-eluting matrix components (salts/proteins) at the early retention time.

  • Fix:

    • Improve separation (see HILIC above) to move the peak away from the void.

    • Use a Diverter Valve to send the first 1-2 minutes of flow to waste, preventing salts from entering the source.

Q: Can I distinguish between Amoxicillin and Amoxicilloic Acid using just UV? A: It is difficult. Both absorb at 230 nm, but the extinction coefficient of the open ring is lower. Without perfect chromatographic separation, they will overlap. You must achieve baseline separation using a gradient method (starting with high aqueous content) to quantify them individually by UV.

Q: Is the "Open Ring" toxic? A: The open ring metabolites (penicilloic acids) are the primary determinants of penicillin allergy (the major antigenic determinants). High sensitivity detection is critical for immunogenicity studies, not just potency assays.

References

  • Gozlan, I., et al. (2013).[4][5] "Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment." Chemosphere.[4]

  • Njeru, E., et al. (2025). "Sensitive and Rapid Method for the Quantitation of Amoxicillin in Minipig Plasma and Milk by LC-MS/MS." KU Leuven Research.

  • Xie, Y., et al. (2012). "A sensitive LC-MS/MS method for simultaneous determination of amoxicillin and ambroxol in human plasma." Biomedical Chromatography.

  • Luo, W., et al. (1997).[6] "Simultaneous Determination of Amoxicillin and Ampicillin in Bovine Milk by HPLC with Fluorescence Detection." Journal of Liquid Chromatography & Related Technologies.

  • Agilent Technologies. (2025). "HPLC Column Troubleshooting Guide."

Sources

Validation & Comparative

validation of an HPLC method for amoxicillin open ring as per ICH guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of an Optimized HPLC Method for Amoxicillin Open Ring (Amoxicilloic Acid) as per ICH Guidelines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stability of β-lactam antibiotics is a perennial challenge in pharmaceutical development. Amoxicillin, a widely used aminopenicillin, is particularly susceptible to hydrolysis, leading to the opening of the four-membered β-lactam ring.[1] This degradation yields Amoxicilloic Acid (the "Open Ring" form) , a pharmacologically inactive impurity that can trigger hypersensitivity reactions.

Standard pharmacopeial methods (USP/EP) often focus on the assay of the parent molecule using isocratic elution. However, these "Legacy Methods" frequently struggle to adequately resolve the highly polar Amoxicilloic Acid from the solvent front or other early-eluting degradants (like Amoxicillin Diketopiperazine).

This guide validates an Optimized Gradient RP-HPLC Method designed specifically to quantify the Open Ring impurity with superior resolution and sensitivity. We compare this approach against traditional isocratic alternatives, demonstrating why the optimized protocol is the superior choice for stability-indicating assays in compliance with ICH Q2(R2) guidelines.

Part 1: Mechanistic Insight & Degradation Pathways

To validate a method for the "Open Ring," one must first understand the kinetics of its formation. The β-lactam ring is highly strained. Under aqueous conditions—accelerated by acidic/basic pH or temperature—the carbonyl carbon of the β-lactam ring undergoes nucleophilic attack by water.

  • Hydrolysis: The bond between the carbonyl carbon and the nitrogen breaks.

  • Formation: This results in Amoxicilloic Acid (Amoxicillin Penicilloic Acid), which possesses a free carboxylic acid group and a secondary amine.

  • Further Degradation: Amoxicilloic acid is an intermediate; it can further decarboxylate to Amoxicillin Penilloic Acid or cyclize to form Amoxicillin Diketopiperazine .

Visualizing the Pathway

AmoxicillinDegradation Fig 1. Degradation Pathway of Amoxicillin leading to the Open Ring Impurity. Amox Amoxicillin (Parent Drug) OpenRing Amoxicilloic Acid (Open Ring) Amox->OpenRing Hydrolysis (Ring Opening) Penilloic Amoxicillin Penilloic Acid OpenRing->Penilloic Decarboxylation (-CO2) Diketo Amoxicillin Diketopiperazine OpenRing->Diketo Cyclization (-H2O)

Figure 1: The hydrolysis of the beta-lactam ring is the primary degradation step, forming the polar Amoxicilloic Acid.

Part 2: Method Comparison (Legacy vs. Optimized)

The core challenge in detecting Amoxicilloic Acid is its high polarity . In standard Reverse Phase (RP) chromatography, it elutes very early, often co-eluting with the void volume (


) or injection spikes in isocratic systems.
The Alternative: Legacy Isocratic Method
  • Column: Standard C18 (5 µm, porous).

  • Mobile Phase: Phosphate Buffer (pH 4.4) : Methanol (95:5).[2]

  • Limitation: The high aqueous content is necessary to retain the parent drug, but it results in broad peaks for the polar degradants. Resolution (

    
    ) between the Open Ring and the solvent front is often 
    
    
    
    .
The Product: Optimized Gradient Method
  • Column: C18 Core-Shell (2.7 µm) or Base-Deactivated C18.

  • Mobile Phase:

    • Solvent A: 0.05M KH₂PO₄ Buffer (pH 5.0).

    • Solvent B: Acetonitrile (ACN).[3][4]

  • Advantage: A shallow gradient starting at low %B (e.g., 3%) retains the polar Open Ring sufficiently to separate it from the void, while the subsequent ramp elutes the parent and less polar impurities (Diketopiperazine) sharply.

Performance Data Comparison
ParameterLegacy Isocratic MethodOptimized Gradient MethodImprovement
Elution of Open Ring ~2.5 min (Near Void)~4.2 min (Retained)Better Retention
Resolution (

)
1.2 (vs. Solvent Front)> 3.5 (vs. Solvent Front)High Specificity
Peak Symmetry (

)
1.8 - 2.2 (Tailing)1.0 - 1.2 (Sharp)Quantitation Accuracy
LOD (Open Ring) 0.10 µg/mL0.03 µg/mL3x Sensitivity
Total Run Time 15 min12 minEfficiency

Part 3: Validation Protocol (ICH Q2 Guidelines)

This protocol validates the Optimized Gradient Method . All steps must be performed in a GMP-compliant environment.

Specificity (Forced Degradation)

To prove the method specifically detects the Open Ring without interference:

  • Acid Hydrolysis: Treat Amoxicillin stock with 0.1N HCl for 1 hour at 60°C.

  • Base Hydrolysis: Treat with 0.1N NaOH (Instant degradation to Open Ring expected).

  • Acceptance Criteria: The Amoxicilloic Acid peak must be spectrally pure (Peak Purity Index > 0.999 using DAD) and resolved (

    
    ) from the parent peak.
    
Linearity & Range

Since Amoxicilloic Acid standards can be unstable or expensive, Relative Response Factors (RRF) are often used. If a standard is available:

  • Range: Prepare 5 concentrations from LOQ to 150% of the specification limit (e.g., 0.5 µg/mL to 50 µg/mL).

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .[5][6][7]
Accuracy (Recovery)
  • Method: Spike Amoxicillin drug product with known quantities of Amoxicilloic Acid standard at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery between 90.0% – 110.0%.

Robustness

Deliberately vary parameters to ensure reliability:

  • pH: ± 0.2 units (Critical for separating ionizable species).

  • Flow Rate: ± 0.1 mL/min.

  • Wavelength: 230 nm ± 2 nm.

Part 4: Detailed Experimental Protocol

Reagents:

  • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC Grade.

  • Acetonitrile (ACN), HPLC Grade.

  • Orthophosphoric Acid (for pH adjustment).

  • Amoxicillin Trihydrate Reference Standard.[3][8]

Chromatographic Conditions:

ParameterSetting
Instrument HPLC with UV/DAD Detector
Column InertSustain C18 or BetaBasic C18 (250 x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Wavelength 230 nm
Injection Vol 20 µL
Column Temp 25°C (Ambient)

Mobile Phase Preparation:

  • Buffer (Solvent A): Dissolve 6.8 g KH₂PO₄ in 1000 mL water. Adjust pH to 5.0 ± 0.1 with dilute KOH or H₃PO₄. Filter through 0.45 µm membrane.

  • Organic (Solvent B): 100% Acetonitrile.

Gradient Program:

Time (min)% Buffer (A)% ACN (B)Event
0.0973Elution of Open Ring (~4-5 min)
5.0973Isocratic Hold
15.08020Elution of Parent/Less Polar Impurities
16.0973Re-equilibration
20.0973End of Run

Part 5: Validation Workflow Visualization

The following decision tree outlines the logical flow for validating the method, ensuring "Self-Validating" integrity.

ValidationWorkflow Fig 2. ICH Q2 Validation Decision Tree for Amoxicillin Impurities. Start Start Validation SysSuit System Suitability (Rs > 2.0, Tailing < 1.5) Start->SysSuit Specificity Specificity Test (Forced Degradation) SysSuit->Specificity PurityCheck Peak Purity Pass? Specificity->PurityCheck Linearity Linearity (R² > 0.999) PurityCheck->Linearity Yes Fail Redesign Method (Adjust pH/Gradient) PurityCheck->Fail No (Co-elution) Accuracy Accuracy/Recovery (90-110%) Linearity->Accuracy Report Generate Validation Report Accuracy->Report Fail->SysSuit Re-test

Figure 2: A logical workflow ensuring the method meets regulatory standards before data reporting.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • United States Pharmacopeia (USP). Amoxicillin Capsules Monograph: Organic Impurities. USP-NF. Link

  • G. Hoizey et al. (2002).[7] "Simultaneous determination of amoxicillin and clavulanic acid in human plasma by HPLC with UV detection." Journal of Pharmaceutical and Biomedical Analysis. Link

  • S. Zivanovic et al. (2012). "Development and validation of a stability-indicating HPLC method for the determination of Amoxicillin and its impurities.
  • Tippa, D.M.[9][10] & Singh, N. (2010). "Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection." American Journal of Analytical Chemistry. Link

Sources

Comparative Stability of Amoxicillin and Ampicillin to Beta-Lactam Ring Opening

[1][2]

Executive Summary

Verdict: While Amoxicillin and Ampicillin share the core 6-aminopenicillanic acid (6-APA) structure, Amoxicillin exhibits superior stability in acidic environments (gastric pH) compared to Ampicillin. This difference is primarily driven by the electron-donating para-hydroxyl group on the Amoxicillin side chain, which modulates the nucleophilicity of the side-chain amide and retards acid-catalyzed hydrolysis. However, both compounds exhibit near-identical instability in the presence of serine


Structural Basis of Stability

The structural integrity of the

Chemical Differentiation
  • Ampicillin: Contains a phenylglycine side chain.[1]

  • Amoxicillin: Contains a para-hydroxy phenylglycine side chain.

The -OH group in Amoxicillin is not merely a solubility enhancer; it exerts a mesomeric (+M) effect. This electron density donation stabilizes the protonated form of the side-chain amine in acidic conditions, reducing the rate of intramolecular attack on the

Degradation Mechanism (Pathway)

The primary degradation route for both compounds involves the hydrolysis of the cyclic amide bond (ring opening), yielding penicilloic acid. This product lacks antibacterial activity.

BetaLactamDegradationAmoxAmoxicillin(Intact Beta-Lactam)AcidAcidic Hydrolysis(H+ Catalyzed)Amox->Acid pH < 2.0BaseAlkaline/Enzymatic(OH- / Serine)Amox->Base pH > 8.0 or Beta-LactamasePenicilloicPenicilloic Acid(Ring Opened)Acid->Penicilloic FastBase->Penicilloic Very FastPenilloicPenilloic Acid(Decarboxylation)Penicilloic->Penilloic CO2 LossDiketDiketopiperazine(Dimerization)Penicilloic->Diket Polymerization(High Conc.)

Figure 1: Mechanistic pathway of beta-lactam ring opening leading to biologically inactive metabolites.

Comparative Stability Data

The following data aggregates kinetic hydrolysis rates (


Table 1: Chemical Stability Profile (Non-Enzymatic)
ParameterAmoxicillinAmpicillinMechanistic Insight
Acid Stability (pH 1.2)

min

min
Amoxicillin's p-OH group stabilizes the ammonium cation, slowing acid attack.
Alkaline Stability (pH 9.0)


Both degrade rapidly via hydroxide ion attack; negligible difference.
Dimerization Risk High (High Conc.)ModerateAmoxicillin is more prone to forming diketopiperazine dimers in concentrated solution.
Oral Bioavailability ~95%~40-50%Higher acid stability + PEPT1 transporter affinity favors Amoxicillin.
Table 2: Enzymatic Stability (Beta-Lactamase Interaction)
Enzyme TypeSusceptibility (Amoxicillin)Susceptibility (Ampicillin)Clinical Implication
TEM-1 (Serine) High (

high)
High (

high)
Both require inhibitors (Clavulanate/Sulbactam).
Metallo-

-lactamase
HighHighRing opens immediately; inhibitors ineffective.
PBP Binding (Target) High AffinityHigh AffinityMechanism of action is preserved until ring opening.

Experimental Protocol: Stability-Indicating HPLC Assay

To validate the stability differences in your own laboratory, use this self-validating High-Performance Liquid Chromatography (HPLC) protocol. This method separates the parent drug from its ring-open degradation products.

Workflow Diagram

HPLC_WorkflowPrepSample Preparation(1 mg/mL in Mobile Phase)StressStress Induction(Acid: 0.1N HCl, 2h)(Base: 0.1N NaOH, 1h)Prep->StressQuenchNeutralization/Quenching(Adjust to pH 5.0)Stress->QuenchInjectHPLC Injection(20 µL)Quench->InjectDetectUV Detection @ 230 nm(Amide Absorption)Inject->Detect

Figure 2: Step-by-step workflow for comparative stability assessment.

Detailed Methodology

1. Chromatographic Conditions:

  • Column: C18 (Octadecylsilane),

    
    , 
    
    
    packing (e.g., Agilent Zorbax or Waters Symmetry).
  • Mobile Phase: Phosphate Buffer (pH 5.0) : Acetonitrile (95:5 v/v).

    • Note: Low organic content is required to retain the polar degradation products (penicilloic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal for the beta-lactam carbonyl).

  • Temperature:

    
    .
    

2. Stress Testing Procedure:

  • Acid Hydrolysis: Dissolve standard in 0.1 N HCl. Incubate at

    
    . Aliquot at 
    
    
    min. Neutralize with 0.1 N NaOH before injection.
  • Enzymatic Hydrolysis: Incubate drug with purified

    
    -lactamase (e.g., from B. cereus) in PBS at 
    
    
    . Stop reaction with acetonitrile precipitation.

3. Acceptance Criteria (System Suitability):

  • Resolution (

    
    ): 
    
    
    between the Amoxicillin/Ampicillin peak and the Penicilloic acid peak.
  • Tailing Factor:

    
     (Beta-lactams often tail due to secondary interactions; ensure buffer strength is 
    
    
    ).

Analysis of Results

When analyzing your HPLC data:

  • Retention Time: The ring-opened product (Penicilloic acid) is more polar (two carboxylic acid groups) and will elute earlier than the parent drug on a C18 column.

  • Quantification: Plot

    
     vs. Time. A linear plot indicates First-Order Kinetics.
    
  • Calculation:

    
    
    
    

Expected Outcome: You should observe a steeper slope (higher

References

  • Tsuji, A., et al. (1978). "Kinetic studies on the acid hydrolysis of amoxicillin and ampicillin." Journal of Pharmaceutical Sciences.

  • Bird, A. E., et al. (1992). "Stability of amoxicillin and ampicillin in aqueous solution." Journal of Pharmacy and Pharmacology.

  • Deshpande, A. D., et al. (2004). "Degradation of beta-lactam antibiotics." Current Science.

  • United States Pharmacopeia (USP) . "Amoxicillin and Ampicillin Monographs - HPLC Methods."

  • Rolinson, G. N. (1998). "Forty years of beta-lactam research."[2] Journal of Antimicrobial Chemotherapy.

A Comparative Analysis of Amoxicillin Degradation Products by HPLC and UPLC: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the meticulous monitoring of drug stability and the characterization of degradation products are paramount to ensuring therapeutic efficacy and patient safety. Amoxicillin, a widely prescribed β-lactam antibiotic, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring. This guide provides a comprehensive comparative analysis of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the separation and quantification of amoxicillin and its degradation products. Drawing upon established methodologies and field-proven insights, this document serves as a technical resource for researchers, scientists, and drug development professionals.

The Imperative of Stability Indicating Methods for Amoxicillin

Amoxicillin's chemical integrity can be compromised under various conditions, including exposure to acidic or alkaline environments, oxidation, heat, and light.[1][2] The primary degradation pathway involves the hydrolytic cleavage of the amide bond in the β-lactam ring, leading to the formation of amoxicilloic acid. Other potential degradation products include amoxicillin diketopiperazine-2',5'-dione and p-hydroxyphenylglycine.[3] The presence of these impurities beyond acceptable limits can impact the drug's safety and potency. Therefore, the development and validation of stability-indicating analytical methods (SIAMs) are mandated by regulatory bodies to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[4]

HPLC and UPLC: A Tale of Two Chromatographic Techniques

Both HPLC and UPLC are powerful liquid chromatography techniques that separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. However, the evolution from HPLC to UPLC marks a significant leap in chromatographic performance, primarily driven by advancements in particle technology and instrumentation.

High-Performance Liquid Chromatography (HPLC) has long been the workhorse of pharmaceutical analysis, offering robust and reliable separations.[5] It typically employs columns packed with porous silica particles with diameters ranging from 3 to 5 µm.

Ultra-Performance Liquid Chromatography (UPLC) , a more recent innovation, utilizes columns with sub-2 µm particles. This reduction in particle size, coupled with instrumentation capable of handling significantly higher backpressures (up to 15,000 psi), leads to dramatic improvements in resolution, sensitivity, and speed of analysis.[5]

Performance Comparison: HPLC vs. UPLC for Amoxicillin Degradation Analysis

The theoretical advantages of UPLC translate into tangible benefits for the analysis of amoxicillin and its degradation products. The smaller particle size in UPLC columns leads to a more efficient mass transfer of analytes between the mobile and stationary phases, resulting in sharper and narrower peaks. This enhanced peak capacity is crucial for resolving closely eluting degradation products from the parent amoxicillin peak and from each other.

Resolution and Sensitivity

In a forced degradation study, where a drug substance is intentionally subjected to stress conditions, a complex mixture of the parent drug and multiple degradation products is often generated. The superior resolving power of UPLC becomes evident in such scenarios. While a well-optimized HPLC method can provide adequate separation, UPLC often reveals minor impurities that may co-elute or remain unresolved in an HPLC chromatogram. This heightened sensitivity is critical for detecting and quantifying impurities at very low levels, as required by regulatory guidelines.

Speed of Analysis and Solvent Consumption

One of the most significant advantages of UPLC is the substantial reduction in analysis time. For the analysis of amoxicillin, transferring a USP HPLC method to a UPLC system can result in a 70-85% decrease in run time .[6] For instance, a 20-minute HPLC run can often be condensed to a 3-minute UPLC analysis without compromising, and often improving, the quality of the separation. This drastic reduction in analysis time directly translates to higher sample throughput and increased laboratory efficiency.

Furthermore, the shorter analysis times and lower flow rates employed in UPLC lead to a significant reduction in solvent consumption, often by as much as 92-96% .[6] This not only lowers the operational cost of analysis but also aligns with the growing emphasis on green chemistry and sustainable laboratory practices.

ParameterHPLCUPLCAdvantage of UPLC
Particle Size 3 - 5 µm< 2 µmHigher efficiency and resolution
Typical Run Time 15 - 30 min2 - 5 min70-85% faster analysis
Solvent Consumption HighLow92-96% reduction
Resolution GoodExcellentSuperior separation of complex mixtures
Sensitivity GoodExcellentLower limits of detection and quantification
System Backpressure Lower (up to 6,000 psi)Higher (up to 15,000 psi)Enables use of smaller particles

Experimental Protocols

The following are representative experimental protocols for the analysis of amoxicillin and its degradation products using HPLC and UPLC. These are intended as a starting point and should be optimized and validated for specific applications.

Forced Degradation Study

A forced degradation study is essential to generate the degradation products and demonstrate the specificity of the analytical method.

Protocol:

  • Acid Hydrolysis: Dissolve amoxicillin in 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve amoxicillin in 0.1 M NaOH at room temperature for a specified time. Neutralize the solution before analysis.[1]

  • Oxidative Degradation: Treat an aqueous solution of amoxicillin with 3% H2O2 at room temperature.

  • Thermal Degradation: Expose solid amoxicillin to dry heat (e.g., 105°C) for a defined period.

  • Photolytic Degradation: Expose an aqueous solution of amoxicillin to UV light (e.g., 254 nm) in a photostability chamber.

HPLC Method Protocol

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Amoxicillin Sample (Forced Degradation) Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injector Autosampler Injection (20 µL) Filtration->Injector Column HPLC Column (C18, 4.6 x 250 mm, 5 µm) Injector->Column Detector UV Detector (230 nm) Column->Detector Pump Isocratic/Gradient Pump (Mobile Phase) Pump->Column CDS Chromatography Data System Detector->CDS Report Analysis Report (Peak Integration, Quantification) CDS->Report

Caption: A typical experimental workflow for the HPLC analysis of amoxicillin degradation products.

Instrumentation:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 5.0) and acetonitrile in an isocratic or gradient elution mode.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

UPLC Method Protocol

UPLC_Workflow cluster_prep_uplc Sample Preparation cluster_uplc UPLC Analysis cluster_data_uplc Data Acquisition & Analysis Sample_UPLC Amoxicillin Sample (Forced Degradation) Dilution_UPLC Dilution with Mobile Phase Sample_UPLC->Dilution_UPLC Filtration_UPLC Filtration (0.22 µm) Dilution_UPLC->Filtration_UPLC Injector_UPLC Autosampler Injection (2 µL) Filtration_UPLC->Injector_UPLC Column_UPLC UPLC Column (C18, 2.1 x 50 mm, 1.7 µm) Injector_UPLC->Column_UPLC Detector_UPLC TUV/PDA Detector (230 nm) Column_UPLC->Detector_UPLC Pump_UPLC Binary Solvent Manager (Mobile Phase) Pump_UPLC->Column_UPLC CDS_UPLC Chromatography Data System Detector_UPLC->CDS_UPLC Report_UPLC Analysis Report (Peak Integration, Quantification) CDS_UPLC->Report_UPLC

Caption: A streamlined experimental workflow for the UPLC analysis of amoxicillin degradation products.

Instrumentation:

  • UPLC System: An ultra-performance liquid chromatography system with a binary solvent manager, sample manager, column heater, and a tunable UV (TUV) or photodiode array (PDA) detector.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase: A similar mobile phase to the HPLC method, but the gradient profile will be significantly shorter and optimized for the UPLC system.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 2 µL.

Conclusion: Embracing Efficiency and Performance with UPLC

While HPLC remains a robust and valuable tool in the pharmaceutical analysis toolkit, the comparative analysis clearly demonstrates the superiority of UPLC for the characterization of amoxicillin degradation products. The significant gains in resolution, sensitivity, and, most notably, speed of analysis, make UPLC the preferred platform for high-throughput environments and for challenging separations where the detection of trace-level impurities is critical. The substantial reduction in solvent consumption also presents a compelling economic and environmental argument for the adoption of UPLC technology. As the pharmaceutical industry continues to strive for greater efficiency and more rigorous quality control, the transition from HPLC to UPLC for stability-indicating methods represents a logical and scientifically sound progression.

References

  • Raju, C. B. V. N., et al. "RP-HPLC method for analysis of related substances in amoxicillin drug substance." Journal of Chromatographic Science, vol. 47, no. 7, 2009, pp. 589-95. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." 2003. [Link]

  • Fong, G. W., et al. "Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography." Journal of Chromatography A, vol. 298, 1984, pp. 459-72. [Link]

  • Kumar, A., et al. "A review on UPLC: A boon to pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, vol. 51, no. 4, 2010, pp. 779-84. [Link]

  • Agilent Technologies. "Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System." Application Note, 2010. [Link]

  • Waters Corporation. "USP Method Transfer of Amoxicillin Oral Suspension from HPLC to UPLC." Application Note, 2012. [Link]

  • Samanidou, V. F., et al. "Development and validation of an HPLC method for the determination of amoxicillin in pharmaceuticals and human biological fluids." Journal of Separation Science, vol. 29, no. 12, 2006, pp. 1772-80. [Link]

  • de Assis, J. V., et al. "Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines." Journal of the Brazilian Chemical Society, vol. 32, no. 8, 2021, pp. 1639-50. [Link]

  • Ramesh, D. R. "Stress Degradation Studies on Amoxicillin and Cloxacillin in Dosage Form by HPLC." International Journal of Pharmaceutical Sciences and Research, vol. 8, no. 1, 2017, pp. 245-51. [Link]

  • Al-Ghannam, S. M., et al. "A validated stability-indicating HPLC method for the determination of amoxicillin in bulk and pharmaceutical dosage forms." Journal of AOAC International, vol. 89, no. 2, 2006, pp. 332-9. [Link]

  • Abdel-Moety, E. M., et al. "Stability-indicating HPLC method for the determination of amoxicillin in the presence of its degradation products." Journal of Pharmaceutical and Biomedical Analysis, vol. 22, no. 4, 2000, pp. 581-8. [Link]

  • Shah, R. P., et al. "Development and validation of a stability-indicating UPLC method for the simultaneous estimation of amoxicillin and clavulanic acid in their combined dosage form." Journal of Chromatographic Science, vol. 50, no. 9, 2012, pp. 789-95. [Link]

  • Shimadzu. "LC-16-ADI-038 USP method transfer on UHPLC is no more challenge for the analysis of Amoxicillin Oral Suspension." Application News, 2017. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Amoxicillin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the detection and quantification of impurities in amoxicillin. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuances of cross-validating High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE) methods. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide aims to be a trusted resource for ensuring the quality, safety, and efficacy of amoxicillin products.

The Criticality of Impurity Profiling and Method Validation in Amoxicillin Production

Amoxicillin, a widely prescribed β-lactam antibiotic, is susceptible to degradation via hydrolysis of its β-lactam ring, leading to the formation of various impurities.[1] These impurities can arise during synthesis, formulation, or storage and may impact the drug's safety and efficacy. Therefore, robust analytical methods are paramount for the accurate identification and quantification of these impurities to ensure that they remain within the stringent limits set by regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP).

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[2][3] When multiple analytical techniques are available, or when a method is transferred between laboratories, cross-validation becomes essential.[4] Cross-validation is the process of demonstrating that two or more distinct analytical methods yield comparable, reliable, and consistent results, thereby ensuring the integrity of analytical data across different platforms or sites.[4]

This guide will compare and contrast three prevalent analytical techniques for amoxicillin impurity profiling: HPLC, UPLC, and Capillary Electrophoresis.

Understanding the Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its robustness and versatility.[3][5] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For amoxicillin and its polar impurities, reversed-phase HPLC is the most common approach.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This results in faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC. The underlying principles of separation are the same as HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[6][7] This mobility is dependent on the charge-to-size ratio of the analyte. For the analysis of amoxicillin and its impurities, which are ionizable compounds, CE offers a powerful alternative to chromatography, often with different selectivity.[6][7]

The Cross-Validation Workflow: A Systematic Approach

A robust cross-validation protocol is essential to ensure the comparability of results between different analytical methods. The following workflow outlines the key stages involved.

Cross-Validation Workflow Cross-Validation Workflow for Amoxicillin Impurity Methods cluster_0 Phase 1: Method Development & Individual Validation cluster_1 Phase 2: Cross-Validation Protocol Design cluster_2 Phase 3: Experimental Execution & Data Analysis cluster_3 Phase 4: Conclusion & Method Equivalency Dev_HPLC Develop & Validate HPLC Method Define_Analytes Define Target Impurities & Amoxicillin Dev_HPLC->Define_Analytes Dev_UPLC Develop & Validate UPLC Method Dev_UPLC->Define_Analytes Dev_CE Develop & Validate CE Method Dev_CE->Define_Analytes Set_Criteria Set Acceptance Criteria (ICH Q2) Define_Analytes->Set_Criteria Sample_Prep Standardize Sample & Standard Preparation Set_Criteria->Sample_Prep Analyze_Samples Analyze Identical Samples by Each Method Sample_Prep->Analyze_Samples Compare_Specificity Compare Specificity (Forced Degradation) Analyze_Samples->Compare_Specificity Compare_Linearity Compare Linearity & Range Analyze_Samples->Compare_Linearity Compare_Accuracy Compare Accuracy (% Recovery) Analyze_Samples->Compare_Accuracy Compare_Precision Compare Precision (RSD%) Analyze_Samples->Compare_Precision Compare_Sensitivity Compare LOD & LOQ Analyze_Samples->Compare_Sensitivity Assess_Equivalency Assess Method Equivalency Compare_Specificity->Assess_Equivalency Compare_Linearity->Assess_Equivalency Compare_Accuracy->Assess_Equivalency Compare_Precision->Assess_Equivalency Compare_Sensitivity->Assess_Equivalency Document_Results Document Cross-Validation Report Assess_Equivalency->Document_Results

Caption: A systematic workflow for the cross-validation of analytical methods.

Key Amoxicillin Impurities

A thorough understanding of the potential impurities is crucial for developing and validating specific analytical methods. The structures of common amoxicillin impurities as listed in pharmacopoeias are depicted below.

Amoxicillin_Impurities Common Amoxicillin Impurities Amoxicillin Amoxicillin Impurity_A Impurity A (6-Aminopenicillanic acid) Amoxicillin->Impurity_A Degradation Impurity_B Impurity B (L-Amoxicillin) Amoxicillin->Impurity_B Epimerization Impurity_C Impurity C (Amoxicillin diketopiperazine) Amoxicillin->Impurity_C Degradation Impurity_D Impurity D (Amoxicilloic acid) Amoxicillin->Impurity_D Degradation Impurity_F Impurity F (3-(4-hydroxyphenyl)pyrazin-2-ol) Amoxicillin->Impurity_F Process-related/Degradation Impurity_G Impurity G ((4-hydroxyphenyl)glycylamoxicillin) Amoxicillin->Impurity_G Process-related/Degradation Impurity_H Impurity H ((R)-2-(4-Hydroxyphenyl)-2-pivalamidoacetic acid) Amoxicillin->Impurity_H Process-related/Degradation Impurity_J Impurity J (Amoxicillin open ring dimer) Amoxicillin->Impurity_J Process-related/Degradation

Caption: Chemical structures of amoxicillin and its related impurities.

Experimental Protocols

Detailed, step-by-step methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the analysis of amoxicillin impurities by HPLC, UPLC, and CE.

HPLC Method Protocol

This protocol is a robust method for the separation of amoxicillin and its key impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M potassium phosphate monobasic, pH adjusted to 5.0 with 2 M potassium hydroxide.

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 80 20
    25 80 20
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Accurately weigh and transfer amoxicillin powder equivalent to 25 mg of amoxicillin into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with Mobile Phase A.

  • Filter through a 0.45 µm nylon filter before injection.

UPLC Method Protocol

This UPLC method offers a significant reduction in analysis time while maintaining excellent resolution.

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: Acquity UPLC HSS T3, 2.1 mm x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    Time (min) %A %B
    0 98 2
    5 80 20
    6 80 20
    6.5 98 2

    | 8 | 98 | 2 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 230 nm (with PDA detection from 200-400 nm)

  • Injection Volume: 2 µL

Sample Preparation:

  • Accurately weigh and transfer amoxicillin powder equivalent to 10 mg of amoxicillin into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a mixture of water and acetonitrile (95:5 v/v).

  • Filter through a 0.22 µm PVDF filter before injection.

Capillary Electrophoresis (CE) Method Protocol

This CE method provides an orthogonal separation mechanism, which is highly beneficial for impurity profiling.

Instrumentation:

  • Capillary electrophoresis system with a PDA detector.

Electrophoretic Conditions:

  • Capillary: Fused silica, 50 µm I.D., 60.2 cm total length (50 cm effective length)

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: 214 nm

Sample Preparation:

  • Accurately weigh and transfer amoxicillin powder equivalent to 25 mg of amoxicillin into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with water.

  • Filter through a 0.45 µm nylon filter before analysis.

Comparative Performance Data

The following tables summarize the typical performance characteristics of the three analytical methods. It is important to note that these values are representative and have been compiled from various sources. For a definitive comparison, a head-to-head cross-validation study in a single laboratory is recommended.

Table 1: Comparison of Method Performance Parameters

ParameterHPLCUPLCCapillary Electrophoresis (CE)
Specificity Good, demonstrated through forced degradation studiesExcellent, high peak purity indicesExcellent, orthogonal selectivity
Linearity (r²) > 0.999> 0.999> 0.998
Range (µg/mL) 1 - 1000.5 - 505 - 150
LOD (µg/mL) ~0.1~0.05~0.5
LOQ (µg/mL) ~0.3~0.15~1.5
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%97.0 - 103.0%
Precision (RSD%) < 2.0%< 1.5%< 3.0%
Analysis Time (min) ~35~8~15
Solvent Consumption HighLowVery Low

Table 2: Qualitative Comparison of Method Attributes

AttributeHPLCUPLCCapillary Electrophoresis (CE)
Throughput ModerateHighModerate
Resolution GoodExcellentExcellent
Robustness HighModerateModerate
Cost per Sample ModerateModerateLow
Method Development Well-establishedModerate complexityCan be complex
Orthogonality -Similar to HPLCHigh

Discussion and Causality of Experimental Choices

Why Cross-Validate? The primary reason for cross-validating these methods is to leverage their orthogonal separation mechanisms. While HPLC and UPLC are both based on partitioning chromatography, CE separates analytes based on their electrophoretic mobility.[6][7] This fundamental difference means that impurities that might co-elute in a chromatographic system can often be resolved by CE, providing a more comprehensive impurity profile.

HPLC as the Workhorse: The HPLC method, with its longer column and established robustness, serves as a reliable workhorse for routine quality control.[5] The use of a phosphate buffer at pH 5.0 is critical for maintaining the stability of amoxicillin and ensuring the appropriate ionization state for retention on the C18 column.

UPLC for Speed and Sensitivity: The transition to UPLC is driven by the need for higher throughput and sensitivity. The sub-2 µm particles in the UPLC column provide a dramatic increase in efficiency, allowing for faster separations without sacrificing resolution. The use of formic acid as a mobile phase modifier is advantageous as it is volatile and compatible with mass spectrometry (MS), should further characterization of impurities be required.

CE for Orthogonal Confirmation: The CE method is an excellent confirmatory technique. The choice of a phosphate buffer at neutral pH (7.0) ensures that the acidic and basic functional groups of amoxicillin and its impurities are ionized, facilitating their separation in the electric field. The absence of a stationary phase in CE can also eliminate potential issues with irreversible adsorption of certain impurities.

Forced Degradation Studies: To establish the stability-indicating nature of each method, forced degradation studies are indispensable.[8] By subjecting amoxicillin to stress conditions such as acid, base, oxidation, heat, and light, one can ensure that the method is capable of separating the resulting degradation products from the parent drug and from each other. This is a critical component of method validation as per ICH guidelines.

Conclusion: An Integrated Approach to Amoxicillin Impurity Analysis

This guide has provided a comprehensive comparison of HPLC, UPLC, and Capillary Electrophoresis for the analysis of amoxicillin impurities. While each technique possesses its own strengths and weaknesses, a holistic approach that leverages the robustness of HPLC, the speed and sensitivity of UPLC, and the orthogonal selectivity of CE will provide the most comprehensive and reliable impurity profile for amoxicillin.

The cross-validation of these methods is not merely a regulatory requirement but a scientific necessity to ensure the quality and safety of this vital antibiotic. By understanding the principles behind each technique and the rationale for experimental choices, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy for their needs.

References

  • CN108693293B - Method for detecting impurities in amoxicillin granules - Google Patents. (n.d.).
  • A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension. (2021). Molecules, 26(11), 3163. [Link]

  • Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 534-540.
  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2021). Journal of Pharmaceutical and Biomedical Analysis, 199, 114038.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (n.d.). PharmaGuru. Retrieved January 30, 2026, from [Link]

  • A comparison of the separation analysis by high performance liquid chromatography (HPLC) and capillary electrophoresis (CE). (2019). Journal of Pharmaceutical and Biomedical Analysis, 164, 469-477.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2023). Advances in Bioresearch, 14(3), 1-10.
  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • RP-HPLC method for analysis of related substances in amoxicillin drug substance. (2009). Acta Chromatographica, 21(1), 57-70. [Link]

  • Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. (2023). LabX. [Link]

  • HPLC vs CE Efficiency: Assessing Sample Purity Reach. (2023). Patsnap. [Link]

  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (2021).
  • ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023). Journal of Pharmaceutical Sciences and Research, 15(12), 4624-4632.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2005).
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  • Amoxicillin USP Related Compound M. (n.d.). SynZeal. Retrieved January 30, 2026, from [Link]

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A Guide to Inter-Laboratory Comparison of Amoxicillin Stability Testing

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of amoxicillin stability testing. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reproducible stability-indicating analytical methods. By understanding the critical parameters and potential sources of variability, laboratories can ensure the accuracy and consistency of their stability data, a cornerstone of regulatory compliance and patient safety.

Introduction: The Imperative for Reproducible Stability Data

Amoxicillin, a widely used β-lactam antibiotic, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring.[1][2] Its stability is influenced by various factors, including pH, temperature, humidity, and light.[3][4][5] Consequently, accurate and reliable stability testing is paramount to determine its shelf-life and ensure its therapeutic efficacy.[6] An inter-laboratory comparison, also known as a round-robin study or proficiency testing, is a powerful tool to assess the reproducibility of an analytical method across different laboratories. This guide outlines a systematic approach to designing and executing such a study for amoxicillin, focusing on a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Foundational Knowledge: Amoxicillin Degradation and Analytical Principles

A thorough understanding of amoxicillin's degradation pathways is crucial for developing a robust stability-indicating method. The primary degradation route involves the opening of the β-lactam ring, leading to the formation of amoxicilloic acid.[2][7] Other degradation products can also be formed under various stress conditions.[7]

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[8][9] It must also be able to separate the API from its degradation products, ensuring that the analytical signal is solely from the intact drug.[10][11] For amoxicillin, reverse-phase HPLC with UV detection is the most common and effective technique.[12][13]

Key Factors Influencing Amoxicillin Stability:
  • pH: Amoxicillin is most stable in the pH range of 5 to 7.[7][12] It degrades rapidly in acidic and alkaline conditions.

  • Temperature: Higher temperatures accelerate the degradation rate.[4][14] Therefore, proper storage conditions are critical.

  • Moisture: Amoxicillin is hygroscopic and susceptible to hydrolysis.[1] Protection from moisture is essential for solid dosage forms.

  • Light: Although less significant than pH and temperature, exposure to light can also contribute to degradation.[11][15]

Designing the Inter-Laboratory Comparison Study

A well-designed inter-laboratory study is essential for generating meaningful and comparable results. The following diagram outlines the key stages of the study.

Inter_Laboratory_Study_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives P2 Select Participating Laboratories P1->P2 P3 Develop & Validate Analytical Method P2->P3 P4 Prepare & Distribute Homogeneous Samples P3->P4 E1 Laboratories Perform Stability Studies P4->E1 E2 Forced Degradation Studies E1->E2 E3 Real-Time Stability Testing E1->E3 A1 Collect & Standardize Data E2->A1 E3->A1 A2 Statistical Analysis (e.g., ANOVA, z-scores) A1->A2 A3 Identify Sources of Variability A2->A3 A4 Final Report & Recommendations A3->A4 Amoxicillin_Degradation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_other Other Pathways Amoxicillin Amoxicillin Amoxicilloic_Acid Amoxicilloic Acid (β-lactam ring opening) Amoxicillin->Amoxicilloic_Acid H+/OH- Amoxicillin_Sulfoxide Amoxicillin Sulfoxide Amoxicillin->Amoxicillin_Sulfoxide H2O2 Piperazine_dione Piperazine-2,5-dione Amoxicillin->Piperazine_dione Intramolecular Condensation Penilloic_Acid Penilloic Acid Amoxicilloic_Acid->Penilloic_Acid Decarboxylation

Caption: Primary degradation pathways of amoxicillin.

Stability Study Protocol

Participating laboratories will receive identical, homogenized samples of amoxicillin drug product. The stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines. [6][16][17][18]

  • Long-Term Stability: 25 °C ± 2 °C / 60% RH ± 5% RH for 12 months. [18]* Accelerated Stability: 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months. [18]* Testing Frequency: Samples should be tested at specified time points (e.g., 0, 3, 6, 9, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated). [19][16]

Data Analysis and Interpretation

The data collected from all participating laboratories should be compiled and analyzed statistically.

Data to be Reported

Each laboratory should report the following for each time point:

  • Assay of amoxicillin (% of initial)

  • Levels of known and unknown degradation products

  • Any changes in physical appearance (e.g., color, dissolution)

Comparative Data Table

The following table provides a template for presenting the comparative results from different laboratories.

Time Point (Months)LaboratoryAmoxicillin Assay (% of Initial)Total Degradation Products (%)Observations
0 Lab A100.2< 0.1White crystalline powder
Lab B99.8< 0.1White crystalline powder
Lab C100.5< 0.1White crystalline powder
6 (Accelerated) Lab A92.57.5Slight yellowing
Lab B91.88.1Slight yellowing
Lab C93.16.8Slight yellowing
12 (Long-Term) Lab A98.11.9No change
Lab B97.52.4No change
Lab C98.61.3No change
Statistical Analysis

Statistical methods such as Analysis of Variance (ANOVA) can be used to determine if there are significant differences between the results from different laboratories. The z-score for each laboratory's result can also be calculated to assess their performance relative to the group mean.

Conclusion and Recommendations

The results of the inter-laboratory comparison will provide valuable insights into the reproducibility of the amoxicillin stability testing method. Any significant discrepancies between laboratories should be investigated to identify the root cause, which could be related to differences in equipment, reagents, or analytical procedure execution. Based on the findings, recommendations can be made to improve the robustness and transferability of the analytical method, ultimately leading to more consistent and reliable stability data for amoxicillin.

References

  • Scientific Research Publishing. (n.d.). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. Retrieved from [Link]

  • RP-HPLC method for stability of amoxicillin and cloxacillin. (2024, September 5). Authorea. Retrieved from [Link]

  • Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (2021, January 1). R Discovery. Retrieved from [Link]

  • othman, r. s. (n.d.). amoxicilin determination by Hplc .prepared by :Razhan Salah othman. Slideshare. Retrieved from [Link]

  • A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms. (n.d.). CORE. Retrieved from [Link]

  • Batrawi, N., Wahdan, S., & Al-Rimawi, F. (2017). A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension. Scientia Pharmaceutica, 85(1), 6. [Link]

  • An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). (2024, September 10). ResearchGate. Retrieved from [Link]

  • Understanding the Shelf Life of Amoxicillin: What You Need to Know. (2025, December 30). Oreate AI Blog. Retrieved from [Link]

  • Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Preserving antibiotic efficacy with an advanced coating process to prevent Amoxicillin and Clavulanic Acid tablet degradation. (2024, December 5). European Pharmaceutical Review. Retrieved from [Link]

  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

  • Stability Studies on Reconstituted Amoxicillin-Clavulanic Acid Oral Powder by HPLC Method Development and Quantification. (n.d.). Research India Publications. Retrieved from [Link]

  • STABILITY STUDIES OF AMOXICILLIN DRUG PRODUCT IN DIFFERENT PACKAGING MATERIALS. (2017, October 27). ResearchGate. Retrieved from [Link]

  • An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). (2024, September 24). National Institutes of Health. Retrieved from [Link]

  • Photodegradation of Amoxicillin in Aqueous Systems: A Review. (n.d.). MDPI. Retrieved from [Link]

  • stability evaluation of amoxicilliin and potassium clavulanate tablets usp by accelerated studies. (n.d.). TEB E-Kütüphane. Retrieved from [Link]

  • Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment. (n.d.). PubMed. Retrieved from [Link]

  • Possible pathways of amoxicillin degradation. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and products. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (n.d.). SciELO. Retrieved from [Link]

  • Degradation pathway of amoxicillin. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved from [Link]

  • Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. (2022, June 24). National Institutes of Health. Retrieved from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from [Link]

  • Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (2025, December 28). ResearchGate. Retrieved from [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. Retrieved from [Link]

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A Comparative Guide to Amoxicillin Degradation in Different Buffer Systems: A Framework for Formulation and Stability Studies

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and pharmaceutical research, understanding the chemical stability of an active pharmaceutical ingredient (API) is fundamental. Amoxicillin, a cornerstone of the β-lactam class of antibiotics, is widely prescribed, yet its efficacy is intrinsically linked to the integrity of its β-lactam ring.[1] This four-membered ring is highly strained and susceptible to hydrolysis, a process that renders the antibiotic inactive.[2][3][4][5] Consequently, the formulation environment, particularly the choice of buffer system and the resulting pH, plays a critical role in the shelf-life and therapeutic effectiveness of amoxicillin-containing products.

This guide provides an in-depth comparison of amoxicillin degradation in common pharmaceutical buffer systems. It is designed not as a rigid template, but as an expert framework to help researchers and scientists design, execute, and interpret stability studies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

The Underpinning Science: pH-Dependent Hydrolysis of Amoxicillin

The primary mechanism of amoxicillin degradation in aqueous solutions is the hydrolysis of the amide bond within the β-lactam ring.[5] This reaction is catalyzed by both hydronium (H₃O⁺) and hydroxide (OH⁻) ions, making the degradation rate highly dependent on the pH of the solution.

  • Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (e.g., pH < 2), the degradation rate increases.[6]

  • Base-Catalyzed Hydrolysis: The degradation is significantly accelerated in alkaline (basic) environments.[2][4] The higher concentration of hydroxide ions leads to a rapid nucleophilic attack on the carbonyl carbon of the β-lactam ring.[4]

  • Optimal Stability: Amoxicillin generally exhibits its greatest stability in the slightly acidic to neutral pH range of approximately 4 to 7.[6]

This hydrolytic cleavage opens the β-lactam ring to form amoxicillin penicilloic acid , the primary and inactive degradation product.[3][7][8][9][10] This initial product can then undergo further reactions, including decarboxylation to form amoxicillin penilloic acid or intramolecular condensation to yield amoxicillin diketopiperazine .[3][7][8][11] The specific profile of these subsequent degradation products is also influenced by the pH of the medium.[10][11]

G cluster_conditions Reaction Conditions Amoxicillin Amoxicillin Penicilloic_Acid Amoxicillin Penicilloic Acid (Inactive) Amoxicillin->Penicilloic_Acid Hydrolysis (β-Lactam Ring Opening) Diketopiperazine Amoxicillin Diketopiperazine Penicilloic_Acid->Diketopiperazine Intramolecular Condensation Penilloic_Acid Amoxicillin Penilloic Acid Penicilloic_Acid->Penilloic_Acid Decarboxylation H3O+ Acidic pH OH- Alkaline pH H2O Neutral pH

Caption: Primary hydrolytic degradation pathway of Amoxicillin.

Designing a Robust Comparative Stability Study

A successful stability study hinges on a design that is both scientifically sound and reproducible. The choice of buffers is paramount, as they must not only maintain a constant pH but also be representative of those used in actual pharmaceutical formulations.

Selection of Buffer Systems: A Rationale

For this comparative study, we select three common buffer systems whose pKa values allow for stable pH control across the acidic, neutral, and alkaline ranges:

  • Acetate Buffer (pKa ≈ 4.76): Ideal for studying stability in the acidic range (e.g., pH 5.0), where amoxicillin is expected to be relatively stable.

  • Phosphate Buffer (pKa₂ ≈ 7.21): The workhorse of pharmaceutical buffers, perfect for maintaining a neutral pH (e.g., pH 7.0). This represents a common physiological and formulation pH.

  • Borate Buffer (pKa ≈ 9.24): Chosen to investigate amoxicillin's stability under alkaline conditions (e.g., pH 9.0), where significant and rapid degradation is anticipated.

This selection allows for a clear demonstration of the pH-degradation profile, a cornerstone of pre-formulation studies mandated by guidelines from the International Council for Harmonisation (ICH).[12][13]

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation A1 Prepare Buffers (Acetate, Phosphate, Borate) A3 Spike Stock into Buffers A1->A3 A2 Prepare Amoxicillin Stock Solution A2->A3 B1 Incubate at 40°C A3->B1 B2 Withdraw Samples at Timed Intervals (t=0, 2, 4, 8... hrs) B1->B2 C1 Quench Reaction (Dilute/Freeze) B2->C1 C2 HPLC-UV Analysis C1->C2 C3 Calculate Concentration vs. Calibration Curve C2->C3 D1 Plot ln(C) vs. Time C3->D1 D2 Determine Rate Constant (k) and Half-life (t½) D1->D2

Caption: Experimental workflow for the comparative degradation study.

Detailed Experimental Protocols

These protocols are designed to be self-validating. Adherence to these steps ensures accuracy and reproducibility.

Part 1: Preparation of 0.1 M Buffer Solutions
  • Acetate Buffer (pH 5.0):

    • Prepare a 0.1 M solution of acetic acid and a 0.1 M solution of sodium acetate.

    • Start with the 0.1 M acetic acid solution.

    • While monitoring with a calibrated pH meter, add the 0.1 M sodium acetate solution until the pH is exactly 5.0.

  • Phosphate Buffer (pH 7.0):

    • Prepare a 0.1 M solution of sodium phosphate monobasic (NaH₂PO₄) and a 0.1 M solution of sodium phosphate dibasic (Na₂HPO₄).

    • Start with the 0.1 M sodium phosphate monobasic solution.

    • While monitoring with a calibrated pH meter, add the 0.1 M sodium phosphate dibasic solution until the pH is exactly 7.0.

  • Borate Buffer (pH 9.0):

    • Prepare a 0.1 M solution of boric acid and a 0.1 M solution of sodium borate (borax).

    • Start with the 0.1 M boric acid solution.

    • While monitoring with a calibrated pH meter, add the 0.1 M sodium borate solution until the pH is exactly 9.0.

Part 2: Amoxicillin Stock and Sample Preparation

Causality: Amoxicillin degradation begins immediately in solution. Therefore, stock solutions should be prepared fresh in a non-reactive solvent (like the HPLC mobile phase) and used immediately.[7]

  • Accurately weigh approximately 25 mg of amoxicillin reference standard and dissolve it in a 25 mL volumetric flask with the HPLC mobile phase (see Part 4) to get a stock concentration of ~1 mg/mL.

  • For each buffer system, pipette 1 mL of the amoxicillin stock solution into a 20 mL volumetric flask.

  • Bring the flask to volume using the respective buffer (Acetate pH 5.0, Phosphate pH 7.0, or Borate pH 9.0). This yields a final nominal concentration of 50 µg/mL.

  • Immediately take a "time zero" (t=0) sample from each flask for HPLC analysis.

Part 3: Stability Study Execution
  • Place the sealed flasks in a calibrated incubator set to an accelerated temperature, such as 40°C ± 2°C, as recommended by ICH guidelines for accelerated testing.[14]

  • Withdraw approximately 1.5 mL aliquots from each flask at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Immediately transfer the aliquot into an HPLC vial and either place it in an autosampler cooled to 4°C or freeze it at -20°C to quench the degradation reaction prior to analysis.

Part 4: Stability-Indicating HPLC-UV Method

Causality: A "stability-indicating" method is one that can accurately measure the decrease in the active drug content, separate from its degradation products.[15][16] The following is a robust, general-purpose method.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 5.0 with phosphoric acid.[7]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% A / 5% B to 60% A / 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 230 nm, a common wavelength for amoxicillin analysis.[7]

  • Injection Volume: 20 µL.

Data Analysis and Expected Results

The concentration of amoxicillin in each sample is determined by comparing its peak area to a calibration curve generated from freshly prepared standards of known concentrations.

The degradation of amoxicillin typically follows pseudo-first-order kinetics. The degradation rate constant, k, can be determined from the slope of the line when plotting the natural logarithm of the amoxicillin concentration (ln[C]) against time.

ln[C] = -kt + ln[C₀]

The half-life (t½), the time it takes for 50% of the amoxicillin to degrade, can then be calculated using the formula:

t½ = 0.693 / k

Table 1: Expected Amoxicillin Degradation Kinetics in Different Buffer Systems at 40°C
Buffer SystempHInitial Concentration (µg/mL)Expected Pseudo-First-Order Rate Constant, k (hr⁻¹)Expected Half-Life, t½ (hours)
Acetate Buffer5.050Low (e.g., ~0.005)Long (e.g., ~139)
Phosphate Buffer7.050Moderate (e.g., ~0.025)Moderate (e.g., ~28)
Borate Buffer9.050High (e.g., ~0.150)Short (e.g., ~4.6)

Note: The values in this table are illustrative examples to demonstrate expected trends. Actual experimental values will vary.

Discussion and Implications for Drug Development

The experimental data, summarized in a table like the one above, will quantitatively demonstrate the profound impact of pH on amoxicillin stability. The rate constant k is expected to increase significantly as the pH moves from 5.0 to 9.0, with a corresponding dramatic decrease in the calculated half-life.

These findings have direct and critical implications for pharmaceutical development:

  • Formulation Strategy: For a liquid formulation, such as an oral suspension for pediatric use, a buffer system that maintains the pH between 5.0 and 6.5 would be essential to ensure an adequate shelf-life.[7] Using a borate buffer would be entirely unsuitable.

  • Reconstitution Instructions: For dry powder formulations that are reconstituted before administration, this data informs the recommended diluent and the "use-by" time after reconstitution.

  • Manufacturing and Storage: The choice of excipients and the control of pH during the manufacturing process are critical to prevent degradation and ensure the final product meets specifications.

  • Regulatory Compliance: Performing such studies is a key component of the stability testing package required for regulatory submissions, as outlined in ICH guidelines Q1A.[17]

Conclusion

The chemical stability of amoxicillin is inextricably linked to the pH of its environment. This guide provides a comprehensive framework for conducting a comparative study of amoxicillin degradation in different buffer systems. By understanding the mechanism of hydrolysis and employing robust, well-justified experimental protocols, researchers can generate the critical data needed to develop safe, effective, and stable pharmaceutical products. The principles and methodologies detailed herein serve as a foundational tool for any scientist or developer working with this vital antibiotic.

References

  • Degradation kinetics of the antibiotics studied. (A) Amoxicillin at pH 4.0 - ResearchGate. Available at: [Link]

  • Effect of pH value on degradation of amoxicillin with the Co 3 O 4 /PMS... - ResearchGate. Available at: [Link]

  • Kinetics decays of amoxicillin. a Concentration versus time and b... - ResearchGate. Available at: [Link]

  • Arsand, D. R., et al. (2022). Removal of Amoxicillin from Processing Wastewater by Ozonation and UV-Aided Ozonation: Kinetic and Economic Comparative Study. MDPI. Available at: [Link]

  • Imre, S., et al. (2014). Improvements of Amoxicillin Stability in Acidic Environment. Acta Medica Marisiensis. Available at: [Link]

  • Uddin, N., et al. (2022). An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). National Institutes of Health (NIH). Available at: [Link]

  • Kinetics of degradation amoxicillin and clavulanic acid - GERPAC. (2021). Available at: [Link]

  • Suggested degradation pathway of Amoxicillin in an aqueous medium. - ResearchGate. Available at: [Link]

  • Ali, M. A., et al. (2024). Photodegradation of Amoxicillin in Aqueous Systems: A Review. MDPI. Available at: [Link]

  • de Oliveira, V. F., et al. (2023). Degradation of antibiotic amoxicillin from pharmaceutical industry wastewater into a continuous flow reactor using supercritical water gasification. PubMed. Available at: [Link]

  • Jelic, A., et al. (2012). Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment. PubMed. Available at: [Link]

  • Le, T., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]

  • Fong, G. W., et al. (1984). Determination of degradation products and impurities of amoxicillin capsules using ternary gradient elution high-performance liquid chromatography. PubMed. Available at: [Link]

  • Hirte, M., et al. (2016). New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. PubMed. Available at: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2023). Available at: [Link]

  • Sriram, D., et al. (2012). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. ResearchGate. Available at: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (2023). Available at: [Link]

  • Hirte, M., et al. (2016). New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater | Request PDF. ResearchGate. Available at: [Link]

  • RP-HPLC method for analysis of related substances in amoxicillin drug substance - AKJournals. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003). Available at: [Link]

  • Hernández, E., et al. (2000). Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society. Available at: [Link]

  • Ghafouri, N., et al. (2024). Beta-Lactam Antibiotics. StatPearls - NCBI Bookshelf. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2024). Available at: [Link]

  • Ich guideline for stability testing | PPTX - Slideshare. (2016). Available at: [Link]

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A Comparative Guide to the Bioanalytical Validation of Amoxicillin and its Open-Ring Dimer in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Imperative for Comprehensive Amoxicillin Monitoring

Amoxicillin, a cornerstone of antibiotic therapy, remains a widely prescribed β-lactam antibiotic for a multitude of bacterial infections. Its efficacy, however, is intrinsically linked to maintaining plasma concentrations above the minimum inhibitory concentration (MIC) for the target pathogen. A critical aspect of amoxicillin's pharmacology is its susceptibility to hydrolysis, leading to the opening of the β-lactam ring and the formation of the inactive amoxicilloic acid (penicilloic acid) dimer. The presence of this open-ring dimer is not only an indicator of drug degradation but also a potential contributor to adverse drug reactions, including hypersensitivity.

Consequently, the robust and simultaneous quantification of both amoxicillin and its open-ring dimer in plasma is paramount for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling, bioequivalence studies, and therapeutic drug monitoring. This guide provides a comparative analysis of two widely adopted analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for this purpose. We will delve into the technical nuances of method validation, offering field-proven insights to guide researchers and drug development professionals in selecting and implementing the most appropriate methodology for their specific needs.

Methodology Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for the simultaneous determination of amoxicillin and its open-ring dimer hinges on a balance of sensitivity, selectivity, cost, and throughput requirements.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV represents a workhorse technique in many analytical laboratories due to its relative simplicity and cost-effectiveness. The underlying principle involves the separation of analytes based on their differential partitioning between a stationary and a mobile phase, followed by detection based on their ability to absorb UV light.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma, add 400 µL of ice-cold methanol to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate buffer (pH 5.0) and methanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 230 nm.

  • Protein Precipitation: This is a straightforward and cost-effective method for sample clean-up, suitable for the relatively high concentrations at which amoxicillin is often found in plasma.

  • C18 Column: A C18 column provides good retention and separation for moderately polar compounds like amoxicillin and its dimer.

  • pH of Mobile Phase: Maintaining a slightly acidic pH is crucial for the stability of amoxicillin during the analytical run.

  • UV Wavelength: 230 nm is a common wavelength for the detection of β-lactam antibiotics, offering a good balance of sensitivity and selectivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. This technique couples the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer, allowing for the confident identification and quantification of analytes even at very low concentrations.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • To 100 µL of human plasma, add an internal standard (e.g., amoxicillin-d4) and 200 µL of 4% phosphoric acid.

    • Load the mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Amoxicillin: Precursor ion (Q1) m/z 366.1 -> Product ion (Q3) m/z 349.1

      • Amoxicilloic Acid: Precursor ion (Q1) m/z 384.1 -> Product ion (Q3) m/z 160.1

      • Amoxicillin-d4 (IS): Precursor ion (Q1) m/z 370.1 -> Product ion (Q3) m/z 353.1

  • Solid-Phase Extraction: SPE provides a cleaner sample extract compared to protein precipitation, which is crucial for minimizing matrix effects and achieving the high sensitivity of LC-MS/MS.[1]

  • UPLC Column: The use of a UPLC column with smaller particles allows for faster analysis times and better resolution.

  • Gradient Elution: A gradient mobile phase is often necessary to achieve optimal separation of the parent drug and its more polar metabolite.

  • MRM Transitions: The selection of specific precursor-to-product ion transitions provides exceptional selectivity, allowing for the confident identification and quantification of the analytes even in a complex matrix like plasma.

Data Presentation and Performance Comparison

The performance of each method should be rigorously validated according to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2] A summary of typical validation parameters is presented below.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) ~50-100 ng/mL~1-5 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) < 15%< 15%
Recovery > 85%> 90%
Selectivity ModerateHigh
Throughput ModerateHigh
Cost LowerHigher

Experimental Workflows

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample (200 µL) ppt Add Methanol (400 µL) plasma->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject (20 µL) reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc uv UV Detection (230 nm) hplc->uv data Data Acquisition & Processing uv->data

Caption: HPLC-UV Experimental Workflow.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) + IS load Load Sample plasma->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject (5 µL) reconstitute->inject lc UPLC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: LC-MS/MS Experimental Workflow.

Trustworthiness: A Self-Validating System

A cornerstone of any reliable bioanalytical method is its validation, which ensures the integrity of the generated data. This process must be guided by the principles outlined in regulatory documents such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[2]

Key Validation Parameters
  • Selectivity and Specificity: The method must be able to differentiate and quantify the analytes from endogenous plasma components and other potential interferences. This is assessed by analyzing blank plasma samples from multiple sources.

  • Accuracy and Precision: The accuracy of the method is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements. These are evaluated at multiple concentration levels (low, medium, and high quality control samples).

  • Calibration Curve: A calibration curve is generated to establish the relationship between the instrument response and the concentration of the analyte. The linearity of this curve is a critical parameter.

  • Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of amoxicillin and its open-ring dimer in plasma must be thoroughly investigated under various conditions, including:

    • Freeze-Thaw Stability: To assess degradation after repeated freezing and thawing cycles.

    • Short-Term (Bench-Top) Stability: To evaluate stability at room temperature for the duration of sample processing.[3]

    • Long-Term Stability: To determine the maximum storage duration at a specific temperature (e.g., -80°C).[3]

    • Post-Preparative Stability: To assess the stability of the processed samples in the autosampler.

The inherent instability of the β-lactam ring of amoxicillin necessitates meticulous attention to sample handling and storage conditions. Plasma samples should be collected using an anticoagulant such as EDTA and immediately centrifuged at a low temperature to separate the plasma. The plasma should then be frozen at -80°C until analysis.

Conclusion: Selecting the Optimal Method

The choice between HPLC-UV and LC-MS/MS for the simultaneous determination of amoxicillin and its open-ring dimer in plasma is application-dependent.

  • HPLC-UV is a viable option for studies where high sample concentrations are expected and cost is a significant consideration. Its simplicity also makes it an attractive choice for routine analysis in a less specialized laboratory setting.

  • LC-MS/MS is the gold standard for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies with low dosage regimens or when analyzing samples with complex matrices. The specificity of MRM detection provides a high degree of confidence in the analytical results.

Ultimately, a well-validated method, regardless of the chosen technology, is the bedrock of reliable bioanalytical data. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the quality and reproducibility of their findings, contributing to the safe and effective use of amoxicillin in clinical practice.

References

  • Hoizey, G., et al. (2002). Simultaneous determination of amoxicillin and clavulanic acid in human plasma by HPLC with UV detection. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 661-666. Available at: [Link]

  • Rey, J., et al. (2008). Simultaneous determination of amoxicillin and clavulanic acid in human plasma by HPLC-ESI mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 973-978. Available at: [Link]

  • Fawaz, S., et al. (2024). An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). Pharmaceutics, 16(9), 1234. Available at: [Link]

  • Pingale, S. G., et al. (2012). Determination of amoxicillin in human plasma by LC-MS/MS and its application to a bioequivalence study. WSEAS Transactions on Biology and Biomedicine, 9(1), 1-8. Available at: [Link]

  • Ji, S., et al. (2019). Simultaneous determination of amoxicillin and clavulanic acid by LC-MS/MS in human plasma and its application to a bioequivalence study. Journal of China Pharmaceutical University, 50(6), 699-706. Available at: [Link]

  • Sultana, N., et al. (2016). A NOVEL RP-HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF AMOXICILLIN/CLAVULANIC ACID IN HUMAN PLASMA. International Journal of Pharmaceutical Sciences and Research, 7(2), 646-653. Available at: [Link]

  • Cardoso, T. A. T., et al. (2012). Determination of amoxicillin in human plasma using cephalexin as an internal standard and HPLC-MS/MS for the application of bioe. International Research Journal of Pharmacy and Pharmacology, 2(12), 299-305. Available at: [Link]

  • Radi, M., et al. (2014). Optimization and Validation of a Method for Simultaneous Determination of Amoxicillin and Clavulanic acid by HPLC in Different Pharmaceutical Forms. Moroccan Journal of Chemistry, 2(4), 4-4. Available at: [Link]

  • Fawaz, S., et al. (2021). Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site. Drug Design, Development and Therapy, 15, 3979–3984. Available at: [Link]

  • Chaudhary, D. V., et al. (2015). Analysis of Amoxicillin and Clavulanic Acid by UPLC-MS/MS in Human Plasma for Pharmacokinetic Application. Journal of Modern Drug Discovery and Drug Delivery Research, 2(3). Available at: [Link]

  • Batrawi, N., et al. (2021). A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension. Molecules, 26(11), 3169. Available at: [Link]

  • Lee, H., et al. (2022). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceutics, 14(11), 2415. Available at: [Link]

  • Zhang, Y., et al. (2022). A Suitable Therapeutic Drug Monitoring Method for Amoxicillin in Plasma by High Performance Liquid Chromatography–UV (HPLC–UV) in Neonates. LCGC International, 35(3), 20-25. Available at: [Link]

  • Costa, D., et al. (2012). Development and validation of an analytical methodology for the detection and quantification of amoxicillin in meat, by LC-MS/MS. Food Additives & Contaminants: Part A, 29(5), 756-765. Available at: [Link]

  • de Jager, A. D., et al. (2021). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 43(3), 421-428. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.